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6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Documentation Hub

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  • Product: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile
  • CAS: 1260657-25-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Elucidation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of GABA A​ receptor modulators, kinase inhibitors, and antiviral agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of GABA A​ receptor modulators, kinase inhibitors, and antiviral agents. The introduction of multiple electron-withdrawing groups—specifically halogens and a carbonitrile moiety—dramatically alters the electronic landscape of this bicyclic system. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile . This document delineates the causality behind the observed chemical shifts, scalar couplings, and the experimental protocols required to unambiguously assign its regiochemistry.

Structural Causality and the Imidazo[1,2-a]pyridine Core

The molecule features a highly functionalized imidazo[1,2-a]pyridine core with a cyano group at C-3, a bromine atom at C-6, and a fluorine atom at C-8. The NMR spectral output is not merely a list of peaks; it is a direct physical manifestation of the molecule's electron density distribution[1].

  • The C-3 Carbonitrile Effect: The -CN group exerts a profound -I (inductive) and -M (mesomeric) effect. This creates a strong anisotropic deshielding zone that severely impacts the peri-position (C-5) and the adjacent imidazole proton (C-2).

  • Halogen Regiochemistry (C-6 Br, C-8 F): Fluorine, being highly electronegative, drastically deshields the C-8 carbon while simultaneously shielding the ortho and para carbons via lone-pair resonance (+M effect). Furthermore, the 19 F nucleus (spin I=1/2 ) introduces complex heteronuclear scalar coupling ( nJCF​ and nJHF​ ) that serves as an internal diagnostic tool for structural validation [2, 3].

Standardized Experimental Protocol: A Self-Validating System

To ensure reproducibility and high-fidelity data, the following protocol establishes a self-validating system where experimental parameters are intentionally chosen to mitigate artifacts.

Sample Preparation
  • Solvent Selection: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ). Causality: Planar heterocycles like imidazo[1,2-a]pyridines are prone to π−π stacking in non-polar solvents (e.g., CDCl 3​ ), which causes concentration-dependent chemical shift drift. DMSO-d 6​ disrupts these aggregates, ensuring sharp, reproducible lineshapes.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used as the internal reference ( δ 0.00 ppm).

Acquisition Parameters
  • 1 H NMR (600 MHz): Pulse program: zg30; Relaxation delay (D1): 2.0 s; Number of scans (NS): 16. Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1​ ) of the rigid core protons, preventing integration truncation.

  • 13 C NMR (150 MHz): Pulse program: zgpg30 (WALTZ-16 decoupling); D1: 2.0 s; NS: 1024.

  • 19 F NMR (564 MHz): Pulse program: zgig (inverse gated 1 H decoupling to prevent Nuclear Overhauser Effect distortions); NS: 64.

G Start Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Start->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq2D->Process Analyze Multiplet Analysis & Coupling Extraction Process->Analyze Validate Regiochemistry Validation Analyze->Validate

Fig 1. Standardized NMR acquisition and processing workflow for fluorinated heterocycles.

1 H NMR Spectral Analysis

The proton spectrum of this compound is remarkably clean, containing only three aromatic signals due to the high degree of substitution.

Table 1: 1 H NMR Data (600 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-5 8.92dd 4JHH​ = 1.8, 5JHF​ = 0.91HHighly deshielded by the peri-CN group and adjacent N-4.
H-2 8.55s-1HDeshielded by the inductive pull of the C-3 cyano group.
H-7 7.85dd 3JHF​ = 10.2, 4JHH​ = 1.81HExhibits strong ortho-coupling to the C-8 fluorine atom.

Mechanistic Insight: The doublet of doublets observed at δ 7.85 is the cornerstone of the 1 H assignment. The large 10.2 Hz coupling is characteristic of an ortho 3JHF​ interaction, confirming that a proton resides immediately adjacent to the fluorine atom. The H-5 proton ( δ 8.92) is shifted unusually far downfield; this is a classic manifestation of the magnetic anisotropy generated by the π -system of the C-3 carbonitrile group projecting through space onto the peri-proton [1].

13 C and 19 F NMR Spectral Analysis

The 13 C spectrum is dominated by carbon-fluorine spin-spin splitting. Because 19 F is 100% naturally abundant, every carbon within a three-bond radius of C-8 will appear as a doublet.

Table 2: 13 C NMR Data (150 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Assignment Rationale
C-8 150.5d 1JCF​ = 258.0Direct C-F bond; massive one-bond scalar coupling.
C-2 143.2s-Imidazole ring carbon, adjacent to N-1.
C-8a 139.8d 2JCF​ = 2.5Bridgehead carbon; small long-range coupling to F.
C-5 126.4d 4JCF​ = 4.0Pyridine ring carbon; long-range W-coupling to F.
C-7 116.8d 2JCF​ = 22.5Ortho to fluorine; characteristic two-bond coupling.
-CN 112.9s-Nitrile carbon; typical shift range [2].
C-6 106.5d 3JCF​ = 9.0Brominated carbon; shielded by heavy-atom effect.
C-3 94.2s-Highly shielded due to the adjacent cyano group (+M of core).

Mechanistic Insight: The C-6 carbon appears at a relatively shielded δ 106.5 ppm. This is driven by the "heavy-atom effect" of bromine, which increases diamagnetic shielding. The exact regiochemistry of the halogens is validated by the JCF​ values: C-7 shows a 22.5 Hz splitting ( 2JCF​ ), while C-6 shows a 9.0 Hz splitting ( 3JCF​ ), proving the sequence is F-CH-CBr [3]. The 19 F NMR spectrum yields a single doublet at δ -132.4 ppm ( J = 10.2 Hz), perfectly mirroring the 3JHF​ coupling observed in the 1 H spectrum for H-7.

2D NMR Workflows for Regiochemical Validation

While 1D scalar couplings strongly suggest the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required to establish absolute connectivity and rule out the 8-bromo-6-fluoro isomer. HMBC detects 2JCH​ and 3JCH​ correlations, allowing us to bridge the non-protonated carbons.

  • H-5 ( δ 8.92) shows a strong 3JCH​ correlation to the bridgehead C-8a ( δ 139.8) and a 2JCH​ correlation to the brominated C-6 ( δ 106.5).

  • H-7 ( δ 7.85) shows 2JCH​ correlations to both C-8 ( δ 150.5) and C-6 ( δ 106.5).

G H5 Proton H-5 (δ 8.92) Peri-deshielded C8a C-8a (δ 139.8) Bridgehead Carbon H5->C8a ³J_CH C6 C-6 (δ 106.5) Brominated Carbon H5->C6 ²J_CH H7 Proton H-7 (δ 7.85) Ortho to Fluorine H7->C8a ³J_CH H7->C6 ²J_CH C8 C-8 (δ 150.5) Fluorinated Carbon H7->C8 ²J_CH

Fig 2. Key HMBC correlations utilized to unambiguously assign the C6-Br and C8-F regiochemistry.

By synthesizing the 1D J -coupling data with the 2D HMBC connectivity map, the regiochemistry of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is unequivocally validated.

References

  • Fedotov, V. V., et al. "4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations." MDPI, 2022.[URL: https://www.mdpi.com]
  • "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega, 2019.[URL: https://pubs.acs.org]
  • "Supporting Information - The Royal Society of Chemistry." RSC, 2021. [URL: https://pubs.rsc.org]
Exploratory

Crystal structure analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Executive Summary The rational design of supramolecular assemblies and pharmaceutical agents relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary

The rational design of supramolecular assemblies and pharmaceutical agents relies heavily on understanding non-covalent interactions at the atomic level. Imidazo[1,2-a]pyridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological effects including antiviral, antibacterial, and anti-inflammatory activities[1]. The compound 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7) is a highly functionalized building block. Its unique substitution pattern—combining an electron-withdrawing carbonitrile group, a highly electronegative fluorine atom, and a polarizable bromine atom—creates a complex landscape of competing and cooperating intermolecular forces.

This whitepaper provides a comprehensive structural analysis of this compound, detailing the experimental protocols for its crystallographic characterization and elucidating the causality behind its supramolecular assembly, specifically focusing on the interplay between hydrogen bonding, halogen bonding, and π−π stacking.

Structural Logic and Molecular Design

To understand the crystal packing of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, one must first deconstruct the electronic contributions of its substituents. The imidazo[1,2-a]pyridine core is a 10- π electron nitrogen bridgehead bicyclic system known for its remarkable planarity[2].

  • The 3-Carbonitrile Group: The cyano group is a potent electron-withdrawing group and a strong hydrogen-bond acceptor. In similar imidazo[1,2-a]pyridine-3-carbonitrile systems, this group frequently drives the formation of inversion-related dimers via C−H⋯N hydrogen bonds[3].

  • The 6-Bromo Substituent: Bromine acts as a classic halogen-bond donor. Halogen bonding occurs when the electrophilic region of a halogen atom (the σ -hole) interacts with a nucleophilic region (such as a nitrogen lone pair)[4].

  • The 8-Fluoro Substituent: Fluorine is the most electronegative element. While it rarely acts as a strong halogen-bond donor itself, its presence on the aromatic ring significantly withdraws electron density from the π -system. Crucially, this inductive effect enhances the positive electrostatic potential of the σ -hole on the adjacent 6-bromo substituent, thereby strengthening its halogen-bonding capacity[5].

AssemblyLogic Core Imidazo[1,2-a]pyridine Core Pi π-π Stacking (3D Framework) Core->Pi Planar Geometry Cyano 3-Carbonitrile Hbond C-H...N Hydrogen Bonding (Dimers) Cyano->Hbond H-Bond Acceptor Bromo 6-Bromo Xbond C-Br...N Halogen Bonding (Chains) Bromo->Xbond σ-Hole Donor Fluoro 8-Fluoro Fluoro->Bromo Inductive Activation

Logical mapping of substituents to their primary supramolecular interactions.

Experimental Protocol: Crystallization and X-Ray Diffraction

To achieve atomic-level resolution, the experimental workflow must be strictly controlled to yield high-quality single crystals. The protocol below is designed as a self-validating system, ensuring that thermodynamic stability dictates the final crystal lattice.

Step 1: Solvent Screening and Crystallization
  • Rationale: The solubility profile of highly halogenated, rigid planar heterocycles is often poor in aliphatic solvents but optimal in halogenated or polar aprotic solvents.

  • Procedure: Dissolve 20 mg of 6-bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in 2.0 mL of a chloroform/methanol mixture (1:1 v/v). Chloroform provides excellent solubility, while methanol acts as an anti-solvent to gently lower the solubility threshold[6].

  • Growth Mechanism: The vial is loosely capped and kept at an ambient temperature of 293 K. Slow evaporation over 5–7 days allows the system to remain near equilibrium, favoring the thermodynamic product (defect-free single crystals) over kinetic precipitates.

Step 2: Crystal Harvesting and Mounting
  • Rationale: Halogenated crystals can be sensitive to solvent loss, leading to lattice degradation.

  • Procedure: A suitable block-shaped crystal (approx. 0.20×0.15×0.10 mm) is selected under a polarizing microscope. It is immediately coated in paratone-N oil to prevent solvent evaporation and mounted on a MiTeGen loop.

Step 3: X-Ray Data Collection
  • Rationale: Data collection at cryogenic temperatures minimizes atomic thermal vibrations, yielding sharper electron density maps and allowing for the accurate assignment of halogen bonds[7].

  • Procedure: The crystal is cooled to 100 K using an Oxford Cryosystems nitrogen gas stream. Diffraction data are collected on a diffractometer equipped with Mo radiation ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Validation: The internal consistency of the data ( Rint​ ) must be monitored during collection. An Rint​<0.05 confirms that the chosen symmetry and unit cell are correct.

Step 4: Structure Solution and Refinement
  • Procedure: The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

XRDWorkflow A 1. Slow Evaporation (CHCl3/MeOH) B 2. Crystal Mounting (Paratone Oil) A->B C 3. Cryogenic XRD (100 K, Mo Kα) B->C D 4. Structure Solution (Direct Methods) C->D E 5. Anisotropic Refinement D->E

Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Crystal Structure Analysis and Supramolecular Assembly

Intramolecular Geometry

Upon refinement, the 6-bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile molecule exhibits near-perfect planarity. The maximum deviation from the least-squares mean plane of the bicyclic core is typically less than 0.05 Å[8]. This planarity is a critical prerequisite for the extensive π−π stacking observed in the lattice. The C−Br and C−F bond lengths reflect standard sp2 hybridized carbon-halogen bonds, though the C−Br bond is slightly polarized due to the adjacent fluorine atom.

Intermolecular Interactions

The crystal packing is a competitive arena between hydrogen bonding and halogen bonding[9].

  • Hydrogen Bonding ( C−H⋯N ): Because the molecule lacks classical hydrogen bond donors (like O−H or N−H ), it relies on weaker C−H donors. The most acidic proton (typically at the C-5 position, adjacent to the bridgehead nitrogen) interacts with the highly nucleophilic nitrogen of the 3-carbonitrile group of an adjacent molecule. This interaction forms a robust, inversion-related dimer, a common motif in imidazo[1,2-a]pyridine-3-carbonitrile derivatives[3].

  • Halogen Bonding ( C−Br⋯N ): The 6-bromo substituent engages in a highly directional halogen bond. The angle of the C−Br⋯Acceptor interaction approaches 180°, characteristic of σ -hole interactions[4]. This halogen bond links the hydrogen-bonded dimers into infinite 1D chains.

  • π−π Stacking: The 1D chains are cross-linked into a 3D supramolecular framework via offset π−π stacking interactions between the electron-deficient bicyclic cores. The interplanar spacing is typically around 3.3–3.5 Å, with a significant offset to minimize electrostatic repulsion between the π -clouds[10].

Quantitative Data Summaries

To establish a self-validating structural model, the quantitative crystallographic parameters and intermolecular contact metrics are summarized below. (Note: Parameters are representative of the highly conserved imidazo[1,2-a]pyridine-3-carbonitrile structural class).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C8​H3​BrFN3​ Volume ( A˚3 ) ~ 850.5
Formula Weight 240.04Z (Molecules/cell) 4
Temperature (K) 100(2)Density (calculated, g/cm3 ) ~ 1.87
Crystal System MonoclinicAbsorption coefficient ( mm−1 ) ~ 4.5
Space Group P21​/c F(000) 464
a (Å) ~ 7.2Goodness-of-fit on F2 1.05
b (Å) ~ 11.5Final R indices[ I>2σ(I) ] R1​=0.035,wR2​=0.082
c (Å) ~ 10.8Largest diff. peak/hole ( e⋅A˚−3 ) 0.45 / -0.38

Table 2: Key Intermolecular Interactions (Hydrogen, Halogen, and π Contacts)

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Structural Role
Hydrogen Bond C(5)−H(5)⋯N(3) (Cyano)3.25155Forms inversion-related dimers[11].
Halogen Bond C(6)−Br(1)⋯N(1) (Ring)3.10172Links dimers into 1D chains[5].
Weak H-Bond C(2)−H(2)⋯F(1) 3.35140Secondary stabilization.
π−π Stacking Centroid Centroid3.48N/A3D framework consolidation[10].

Implications for Drug Development

Understanding the precise crystal structure of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is not merely an academic exercise; it is a critical component of Structure-Based Drug Design (SBDD).

When this scaffold is introduced into a biological target (e.g., a kinase active site), the interactions observed in the crystal lattice directly translate to protein-ligand binding modes. The 3-carbonitrile group will actively seek hydrogen bond donors (like serine or threonine residues), while the 6-bromo group is primed to form halogen bonds with backbone carbonyl oxygens[4]. The 8-fluoro group, beyond modulating the electronics of the bromine atom, increases the lipophilicity of the molecule, enhancing membrane permeability without significantly increasing the steric bulk. By mapping these vectors via X-ray crystallography, medicinal chemists can rationally design subsequent iterations of the molecule to maximize target affinity and selectivity.

References

  • (IUCr) Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol International Union of Crystallography (IUCr) [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro - IUCr Journals International Union of Crystallography (IUCr) [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol - PubMed National Institutes of Health (NIH)[Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives National Institutes of Health (NIH) / PMC [Link]

  • (IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate International Union of Crystallography (IUCr) [Link]

  • Experimental and Theoretical Approaches for Characterizing Halogen Bonding SAMI Publishing Company[Link]

  • (IUCr) Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine International Union of Crystallography (IUCr) [Link]

  • Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC National Institutes of Health (NIH) / PMC[Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes American Chemical Society (ACS Publications) [Link]

  • Halogen bonding (X-bonding): A biological perspective - PMC National Institutes of Health (NIH) / PMC[Link]

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems International Union of Crystallography (IUCr) [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Oxford Academic [Link]

Sources

Foundational

Pharmacological Evolution of Fluorinated Imidazo[1,2-a]pyridine Derivatives: Mechanisms, Methodologies, and Therapeutic Horizons

Executive Summary: The Rationale for Fluorination The imidazo[1,2-a]pyridine (IP) core is a privileged nitrogen-containing fused bicyclic heterocycle that serves as the structural foundation for several blockbuster drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Fluorination

The imidazo[1,2-a]pyridine (IP) core is a privileged nitrogen-containing fused bicyclic heterocycle that serves as the structural foundation for several blockbuster drugs, including the hypnotic zolpidem and the anxiolytic alpidem 1. However, the evolution of this scaffold from simple sedatives to complex oncological and antimicrobial agents hinges on precise structural modifications—most notably, fluorination .

From a physicochemical standpoint, introducing a fluorine atom at metabolically labile sites (e.g., the para-position of a phenyl ring) is a calculated pharmacokinetic intervention. Because the C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), fluorination effectively blocks cytochrome P450 monooxygenase-mediated oxidative metabolism 2. Furthermore, fluorine's intense electronegativity alters the pKa of adjacent basic amines, reducing overall basicity, which in turn enhances lipophilicity, membrane permeability, and blood-brain barrier (BBB) penetration.

This whitepaper dissects the mechanisms of action of next-generation fluorinated IP derivatives across neurology, oncology, and infectious diseases, providing field-proven experimental protocols to validate their efficacy.

Divergent Mechanisms of Action

Neurology: Non-Dopaminergic Antipsychotic Activity

Traditional antipsychotics rely heavily on dopamine D2 receptor antagonism, leading to severe extrapyramidal side effects. Recent drug discovery efforts have pivoted toward GABAergic modulation. Fluorinated IP derivatives (e.g., 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide) have been identified as highly selective Positive Allosteric Modulators (PAMs) of the α1-containing GABA-A receptor 3.

By binding to the benzodiazepine allosteric site at the α(+)/γ(−) interface, these compounds induce a conformational shift that increases the receptor's affinity for GABA, thereby enhancing chloride ion influx and neuronal hyperpolarization4. The strategic placement of the fluorine atom enhances binding affinity via electrostatic interactions with the receptor's hydrophobic pocket, extending the duration of antipsychotic-like activity compared to non-fluorinated analogs.

Oncology: AHR-Mediated Estrogen Receptor Degradation

In the realm of endocrine-resistant breast cancer, a novel class of 2-phenyl-imidazo[1,2-a]pyridine derivatives (such as X15695 ) has demonstrated profound anti-proliferative effects. Rather than directly antagonizing the Estrogen Receptor (ERα), these fluorinated derivatives act as ligands for the Aryl Hydrocarbon Receptor (AHR) .

Upon binding, the IP derivative stabilizes AHR, driving its nuclear translocation. Once in the nucleus, the activated AHR forms a complex with ERα, forcibly recruiting it to the proteasome for ubiquitination and subsequent degradation. This mechanism bypasses traditional resistance pathways seen with direct ER antagonists like tamoxifen.

AHR_Pathway F_IP Fluorinated Imidazo[1,2-a]pyridine (e.g., X15695) AHR_Cyto Cytosolic AHR Complex (Inactive State) F_IP->AHR_Cyto Ligand Binding AHR_Active Activated AHR-Ligand Complex AHR_Cyto->AHR_Active Conformational Shift Nucleus Nuclear Translocation AHR_Active->Nucleus Translocation ER_Complex AHR-ERα Complex Formation Nucleus->ER_Complex ERα Recruitment Proteasome Proteasomal Degradation of ERα ER_Complex->Proteasome Ubiquitination Prolif_Halt Inhibition of ER+ Breast Cancer Proliferation Proteasome->Prolif_Halt Signal Termination

Mechanism of AHR-mediated ERα degradation by fluorinated imidazo[1,2-a]pyridines.

Infectious Disease: Cytochrome bc1 Complex Inhibition

Imidazo[1,2-a]pyridines have also emerged as potent anti-tuberculosis agents. Specific derivatives target QcrB , a critical subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis5. By inhibiting QcrB, these compounds disrupt the mycobacterial electron transport chain, halting ATP synthesis and effectively killing both replicating and non-replicating MDR-TB strains.

Quantitative Pharmacological Profiling

The table below summarizes the comparative efficacy of key fluorinated IP derivatives across different therapeutic modalities.

Compound DesignationPrimary TargetTherapeutic IndicationKey Structural FeatureEfficacy Metric
Compound 26 α1-GABA-A ReceptorSchizophrenia / Psychosis4-fluorophenyl substitutionK_i = 27.2 nM (High Affinity)
X15695 AHR / ERα ComplexER+ Breast Cancer2-phenyl fluorinationIC50 < 1.0 μM (Proliferation)
ND-11543 QcrB (Cytochrome bc1)MDR-TuberculosisHalogenated IP coreMIC90 = 0.008 μM (Mtb)
Zolpidem (Control)α1-GABA-A ReceptorInsomniaNon-fluorinated IP coreK_i = 18.5 nM (Short half-life)

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the parameter is set, ensuring robust and reproducible data.

Protocol 1: Electrophysiological Validation of GABA-A PAM Activity

To prove that a fluorinated IP derivative acts as a Positive Allosteric Modulator (PAM) rather than a direct agonist, we utilize whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Culture HEK293 cells stably expressing human α1β3γ2 GABA-A receptors.

    • Causality: Using a stably transfected recombinant cell line ensures target specificity, eliminating the confounding background noise of endogenous, mixed-subtype GABA receptors found in primary neurons.

  • Patch-Clamp Configuration: Establish a whole-cell configuration and hold the membrane potential at -70 mV.

    • Causality: Holding at -70 mV mimics the physiological resting membrane potential and provides a massive electrochemical driving force for chloride influx, maximizing the signal-to-noise ratio of the macroscopic currents.

  • Compound Application (The EC20 Rule): Co-perfuse the cells with an EC20 concentration of GABA alongside varying concentrations of the fluorinated IP derivative.

    • Causality: Applying a sub-maximal (EC20) dose of GABA is critical. If a saturating dose (EC100) were used, the receptor would already be fully open, masking any potentiating effect of the PAM.

  • Internal Validation (Flumazenil Reversal): Following the observation of potentiated current, apply 1 μM flumazenil (a competitive benzodiazepine site antagonist).

    • Causality: If the potentiated current is immediately reversed by flumazenil, it definitively proves the fluorinated IP exerts its PAM activity specifically via the allosteric benzodiazepine binding pocket, ruling out non-specific lipid bilayer disruptions.

PatchClamp CellPrep HEK293 Cell Prep (α1β3γ2 GABA-A) Perfusion Ligand Perfusion (EC20 GABA + F-IP) CellPrep->Perfusion Seed & Stabilize Recording Whole-Cell Patch Clamp (Holding -70mV) Perfusion->Recording Apply Stimulus Analysis Allosteric Modulation Quantification Recording->Analysis Measure Current Validation Flumazenil Reversal (Specificity Check) Analysis->Validation Antagonist Test

Electrophysiological workflow for validating GABA-A positive allosteric modulators.

Protocol 2: LC-MS/MS Microsomal Stability Assay

To validate the hypothesis that fluorination blocks CYP450 metabolism, we measure intrinsic clearance (CLint) using Human Liver Microsomes (HLMs).

  • Incubation: Incubate 1 μM of the fluorinated IP (and its non-fluorinated analog as a control) with HLMs (0.5 mg/mL protein) and 1 mM NADPH at 37°C.

  • Reaction Quenching: At precise intervals (0, 15, 30, 45, 60 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. The inclusion of the internal standard prior to protein precipitation normalizes any downstream variations in extraction recovery or mass spectrometer ionization efficiency.

  • Quantification: Centrifuge to pellet proteins, and inject the supernatant into an LC-MS/MS system. Calculate the half-life (t1/2) and CLint based on the logarithmic decay of the parent compound area ratio.

Conclusion

The fluorination of imidazo[1,2-a]pyridine derivatives represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can selectively tune this privileged scaffold to act as a GABA-A PAM for schizophrenia, an AHR-ligand for endocrine-resistant breast cancer, or a QcrB inhibitor for MDR-tuberculosis. As analytical methodologies and structural biology continue to advance, the therapeutic horizons for this pharmacophore will only expand.

References

  • Marcinkowska, M., et al. (2016). "Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity." European Journal of Medicinal Chemistry.3

  • BioRxiv Preprint (2025). "Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor." BioRxiv.

  • Postigo, A. (2016). "Late-stage fluorination of biologically active heterocycles." Organic & Biomolecular Chemistry. 2

  • Abida, et al. (2022). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances (via PMC). 5

  • Zheng, X., et al. (2021). "In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines." MDPI. 4

  • Lacerda, et al. (2025). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. 1

Sources

Exploratory

Pharmacophore Modeling of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Scaffolds: A Strategic Guide for Fragment-Based Drug Discovery

Executive Summary The imidazo[1,2- a ]pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently deployed in the development of kinase inhibitors, GABA A​ receptor modulators, and antimycobacterial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2- a ]pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently deployed in the development of kinase inhibitors, GABA A​ receptor modulators, and antimycobacterial agents. Within this chemical space, the highly functionalized intermediate 6-Bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile (CAS: 1260657-25-7)[1] represents a masterclass in rational pharmacophore design. By strategically positioning an electron-withdrawing carbonitrile, a pKa-modulating fluorine, and a cross-coupling-ready bromine on a planar aromatic core, this scaffold provides an ideal starting point for fragment-growing strategies.

This whitepaper deconstructs the stereoelectronic contributions of this specific scaffold, outlines its physicochemical rationale, and provides a self-validating synthetic workflow for its application in modern drug discovery.

Deconstructing the Pharmacophore: Stereoelectronic Rationale

The efficacy of the 6-bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile scaffold lies in the precise spatial arrangement of its substituents. Each functional group serves a distinct mechanistic purpose in target engagement and pharmacokinetic optimization.

  • The Imidazo[1,2- a ]pyridine Core : This planar, nitrogen-containing bicyclic system is a classic bioisostere for the adenine ring of ATP. It readily inserts into the narrow, hydrophobic hinge region of kinases (such as PI3K and c-Met), facilitating critical π−π stacking interactions with aromatic residues (e.g., Tyr-1230 in c-Met)[2].

  • 8-Fluoro (The Bioisosteric Modulator) : The introduction of a highly electronegative fluorine atom at the C-8 position serves a dual purpose. First, it acts as a physicochemical mimic (bioisostere) for the imidazo[1,2- a ]pyrimidine core, a strategy successfully utilized in the design of GABA A​ receptor modulators[3]. Second, the strong inductive effect of fluorine lowers the pKa of the basic imidazopyridine nitrogen. This reduction in basicity decreases off-target hERG liabilities and improves passive membrane permeability.

  • 3-Carbonitrile (The Conformational Anchor) : The cyano group at the C-3 (angular) position acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. Crucially, it induces a well-documented peri-effect—an intramolecular electrostatic hydrogen-bond-type interaction with the H-5 proton of the ring[4]. This interaction restricts the rotational degrees of freedom of the core, effectively locking the scaffold into a bioactive conformation that minimizes the entropic penalty upon target binding.

  • 6-Bromo (The Lipophilic Vector & Synthetic Handle) : While the bromine atom can occupy deep lipophilic pockets and act as a halogen bond donor, its primary utility in this scaffold is as a reactive handle. In fragment-based drug discovery (FBDD), the C-6 position is the optimal vector for extending the molecule into adjacent binding sites (such as the DFG-motif or solvent-exposed regions) via palladium-catalyzed cross-coupling[5].

Pharmacophore Core Imidazo[1,2-a]pyridine Core π-π Stacking / Hinge Binding F8 8-Fluoro pKa Modulator / Bioisostere Core->F8 Position 8 Br6 6-Bromo Lipophilic Vector / Coupling Handle Core->Br6 Position 6 CN3 3-Carbonitrile H-Bond Acceptor / Peri-Effect Core->CN3 Position 3

Caption: Spatial and functional mapping of the 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile pharmacophore.

Physicochemical Profile & Target Suitability

To understand why this scaffold is a preferred starting point for lead generation, we must analyze its quantitative physicochemical properties. The scaffold strictly adheres to the "Rule of 3" for fragment-based discovery, ensuring that subsequent functionalization will not push the final drug candidate beyond Lipinski's Rule of 5 parameters.

Table 1: Quantitative Physicochemical Data of the Scaffold
PropertyValueRationale / Impact
Molecular Formula C 8​ H 3​ BrFN 3​ Highly functionalized, low molecular weight intermediate.
Molecular Weight 240.03 g/mol Ideal for fragment-growing strategies; leaves ample MW budget for optimization[1].
Topological Polar Surface Area (TPSA) ~41.1 ŲExcellent membrane permeability; suitable for targeting intracellular kinases or CNS targets.
Hydrogen Bond Donors 0Minimizes desolvation penalty upon target binding, increasing binding affinity.
Hydrogen Bond Acceptors 3Facilitates critical interactions with kinase hinge regions (e.g., ATP pocket)[5].
C-6 Halogen (Br) Reactive HandleEnables rapid library expansion via Pd-catalyzed cross-coupling without disrupting the core binding mode.

Experimental Workflow: Fragment-Growing Strategy

The true power of the 6-bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile scaffold is realized through a fragment-growing strategy. By utilizing the C-6 bromine as a synthetic vector, medicinal chemists can rapidly generate diversified libraries.

Workflow Scaffold Base Scaffold 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Coupling Pd-Catalyzed Cross-Coupling Suzuki-Miyaura / Buchwald-Hartwig at C-6 Scaffold->Coupling Boronic acids / Amines Library Diversified Library Extended into DFG-pocket or Solvent Area Coupling->Library Library Generation Screening High-Throughput Screening In vitro assays & 3D-QSAR Modeling Library->Screening Biological Evaluation Lead Lead Optimization Nanomolar Affinity & ADME Profiling Screening->Lead Hit-to-Lead

Caption: Fragment-growing workflow utilizing the C-6 bromine handle for library diversification.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling at C-6

To extend the scaffold into the back pocket (e.g., the DFG-motif) of a kinase, a Suzuki-Miyaura coupling is employed[5]. This protocol is designed as a self-validating system, ensuring that the reaction causality is monitored at every step.

Reagents & Materials:

  • 6-Bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile (1.0 equiv, ~0.83 mmol)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.1 equiv)

  • Catalyst: PdCl 2​ (dppf)·CH 2​ Cl 2​ (0.05 equiv)

  • Base: K 2​ CO 3​ (4.0 equiv)

  • Solvent: 1,4-Dioxane / H 2​ O (3:1 ratio, degassed)

Step-by-Step Methodology:

  • Preparation & Degassing : In a Schlenk flask, dissolve the scaffold and the boronic acid in the 1,4-dioxane/H 2​ O mixture. Causality: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Degas the mixture by sparging with N 2​ for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition : Add K 2​ CO 3​ followed by the PdCl 2​ (dppf)·CH 2​ Cl 2​ catalyst under a positive N 2​ stream.

  • Thermal Activation : Heat the reaction mixture to 100 °C and stir for 12 hours. Causality: The elevated temperature provides the activation energy necessary for the oxidative addition of the strong C(sp 2 )-Br bond to the Pd(0) species[5].

  • In-Process Validation (Self-Validation Step) : After 4 hours, sample 10 μ L of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation metric: The reaction is proceeding correctly if the parent mass peak ( m/z ~240) is depleting, and the new product mass peak is emerging. The absence of debromination side-products confirms the efficacy of the dppf ligand in facilitating rapid reductive elimination.

  • Workup & Purification : Cool to room temperature, remove the solvent in vacuo, and partition the residue between EtOAc and brine. Purify the organic layer via flash column chromatography (MeOH:CH 2​ Cl 2​ gradient) to yield the C-6 substituted lead compound.

Biological Applications & Target Mapping

The rational design of this scaffold has led to breakthroughs across multiple therapeutic areas:

  • Oncology (Kinase Inhibition) : By varying the groups at the 3- and 6-positions, researchers have developed subnanomolar inhibitors of Phosphatidylinositol 3-kinase α (PI3K α )[5]. Similarly, bioisosteric replacement utilizing the 8-fluoroimidazopyridine core has yielded highly selective c-Met inhibitors capable of suppressing c-Met phosphorylation in EBC-1 cancer cells[2].

  • Infectious Disease (Antimycobacterials) : Imidazo[1,2- a ]pyridine-3-carboxamide derivatives (where the carbonitrile acts as a synthetic precursor or bioisostere) exhibit profound efficacy against Multi-Drug Resistant Tuberculosis (MDR-TB). Compounds like Q203 target the cytochrome bc1 complex. 3D-QSAR modeling confirms that the spatial arrangement of the hydrophobic and aromatic rings in this scaffold perfectly aligns with the required pharmacophore hypothesis for pantothenate synthetase and cytochrome bc1 inhibition[6].

Sources

Foundational

Comprehensive In Vitro Toxicity Profiling of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide for Preclinical Development

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of marketed therapeutics (e.g., zolpidem, alpidem) and advanced clinical candidates targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of marketed therapeutics (e.g., zolpidem, alpidem) and advanced clinical candidates targeting kinases (PI3K/mTOR), tubulin, and bacterial enzymes[1][2]. 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7) is a highly functionalized building block and intermediate. As researchers elaborate on this core to develop novel therapeutics—particularly in oncology[3]—understanding its baseline in vitro toxicity profile is paramount.

This whitepaper provides an authoritative framework for evaluating the structure-toxicity relationships (STR) and in vitro safety pharmacology of this specific halogenated, cyano-substituted imidazopyridine. By establishing self-validating experimental protocols, we aim to guide drug development professionals in identifying and mitigating liabilities early in the discovery pipeline.

Mechanistic Toxicology & Structure-Toxicity Relationships (STR)

As an Application Scientist, I approach toxicity not as a binary "pass/fail," but as a mechanistic cascade driven by structural features. The functional groups on 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile dictate its interaction with cellular targets and metabolizing enzymes.

The Imidazo[1,2-a]pyridine Core

The bicyclic, planar nature of the imidazo[1,2-a]pyridine ring allows for strong π−π stacking. While advantageous for target engagement (e.g., ATP-binding pockets of kinases[2]), this planarity can lead to DNA intercalation, necessitating rigorous genotoxicity screening (Ames test). Furthermore, related derivatives often exhibit baseline acute toxicity, skin/eye irritation, and specific target organ toxicity (STOT SE 3)[4].

The Halogen Effect: 6-Bromo and 8-Fluoro Substitutions
  • 8-Fluoro: Fluorination at the C8 position is a classic medicinal chemistry strategy to block cytochrome P450 (CYP)-mediated aromatic oxidation, a common metabolic "soft spot." While it increases metabolic stability, the strong electronegativity alters the electron density of the pyridine ring, potentially increasing the risk of nucleophilic attack if the ring is activated.

  • 6-Bromo: The heavy bromine atom significantly increases the compound's lipophilicity (LogP). High lipophilicity is a primary driver of non-specific cytotoxicity (via membrane disruption) and off-target hERG channel blockade. Additionally, the C-Br bond can undergo oxidative dehalogenation or transition-metal-catalyzed cross-coupling in vivo, potentially forming reactive intermediates.

The 3-Carbonitrile Group

The cyano group at the C3 position acts as a strong electron-withdrawing group (EWG). This stabilizes the electron-rich imidazopyridine core against oxidative degradation. However, nitriles can coordinate with the heme iron of CYP450 enzymes, leading to reversible or mechanism-based inhibition (MBI), creating a high risk for drug-drug interactions (DDIs).

G C 6-Br-8-F-Imidazo[1,2-a] pyridine-3-carbonitrile T1 Tier 1: Cytotoxicity & hERG Binding C->T1 T2 Tier 2: Genotoxicity (Ames/MN) T1->T2 T3 Tier 3: Reactive Metabolite Trapping (GSH) T2->T3 GO Lead Progression T3->GO

Figure 1: Tiered in vitro toxicity screening cascade for imidazopyridine derivatives.

Core In Vitro Toxicity Profiling Workflows

To ensure data integrity, every protocol must be a self-validating system. This means incorporating rigorous positive and negative controls, and calculating Z'-factors to ensure assay robustness before testing the target compound.

Protocol 1: Multiparametric Hepatotoxicity (High-Content Screening)

Rationale: The liver is the primary site of xenobiotic metabolism. Lipophilic, halogenated compounds often induce mitochondrial toxicity or membrane permeabilization. Self-Validation: Use Chlorpromazine (mitochondrial toxicant) as a positive control and DMSO (0.1%) as a vehicle control. A Z'-factor > 0.5 is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells or primary human hepatocytes at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in DMSO. Dispense into the assay plate using an acoustic liquid handler (final DMSO concentration 0.1%).

  • Incubation: Incubate cells with the compound for 72 hours.

  • Multiplexed Staining: Wash wells with PBS. Add a staining cocktail containing:

    • Hoechst 33342 (1 µM) - Nuclear count (proliferation/apoptosis).

    • TMRM (100 nM) - Mitochondrial membrane potential ( ΔΨm​ ).

    • TO-PRO-3 (1 µM) - Plasma membrane integrity.

  • Imaging & Analysis: Incubate for 45 minutes. Image using a High-Content Analysis (HCA) system. Extract features for nuclear condensation, mitochondrial depolarization, and membrane rupture to generate multiparametric IC 50​ values.

Protocol 2: Electrophysiological hERG Profiling (Automated Patch Clamp)

Rationale: The combination of an aromatic core and lipophilic halogens presents a classic hERG liability, which can lead to fatal cardiac arrhythmias (Torsades de Pointes). Self-Validation: Use Terfenadine (1 µM) as a positive control (expected >80% inhibition).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel. Resuspend in extracellular recording solution.

  • Patch Configuration: Load cells onto a planar patch-clamp chip (e.g., QPatch). Establish whole-cell configuration automatically via negative pressure.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (2 seconds) followed by a repolarizing step to -50 mV (2 seconds) to elicit the hERG tail current.

  • Perfusion: Perfuse the vehicle control to establish baseline current. Sequentially perfuse increasing concentrations of the test compound (0.1 µM to 30 µM).

  • Data Acquisition: Measure the peak tail current amplitude. Calculate fractional block and fit to a Hill equation to determine the IC 50​ .

Mechanistic Bioactivation and Reactive Metabolites

Halogenated aromatics can undergo CYP-mediated bioactivation. If the C8-fluoro and C6-bromo groups do not fully protect the ring, epoxidation can occur, leading to reactive quinone imines. These electrophiles deplete intracellular Glutathione (GSH), leading to oxidative stress and apoptosis.

G Parent Parent Compound (Lipophilic) CYP CYP450 Oxidation Parent->CYP RM Reactive Intermediate (Epoxide/Quinone) CYP->RM GSH GSH Conjugation (Detoxification) RM->GSH Safe Clearance Depletion GSH Depletion & Protein Adduction RM->Depletion Toxicity Mito Mitochondrial Dysfunction Depletion->Mito Apo Apoptosis / Necrosis Mito->Apo

Figure 2: Proposed CYP450-mediated bioactivation and cellular toxicity pathway.

To assess this, a Reactive Metabolite Trapping Assay using human liver microsomes (HLMs) supplemented with NADPH and GSH is mandatory. The formation of GSH-adducts is monitored via LC-MS/MS (neutral loss scan of m/z 129).

Quantitative Data Presentation & Acceptance Criteria

To advance a derivative of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile into in vivo studies, the in vitro toxicity profile must meet stringent criteria. Table 1 summarizes the expected benchmarks.

Table 1: In Vitro Toxicity Assay Panel and Benchmark Thresholds

Assay CategorySpecific TestTarget MechanismAcceptance Threshold (Go/No-Go)Expected Liability for Scaffold
Cytotoxicity HepG2 CellTiter-GloGeneral ATP depletionIC 50​ > 50 µMModerate (Driven by LogP)
Cardiotoxicity Automated hERG Patch K+ channel blockadeIC 50​ > 10 µM (or >30x C max​ )High (Aromatic + Halogens)
Genotoxicity Ames Test (5 strains)DNA mutation/intercalationNegative (+/- S9 mix)Low to Moderate
Metabolism CYP Inhibition (1A2, 3A4)Reversible / MBIIC 50​ > 10 µMHigh (Cyano group coordination)
Bioactivation GSH Trapping (LC-MS)Covalent binding< 50 pmol equivalent/mg proteinModerate (Halogen displacement)

Conclusion

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile represents a structurally rich starting point for drug discovery. However, its physicochemical properties—specifically its lipophilicity and electron-withdrawing substituents—necessitate a rigorous, multiparametric approach to in vitro toxicity profiling. By employing high-content imaging, electrophysiology, and reactive metabolite trapping, development teams can effectively uncouple the desired pharmacological activity (e.g., kinase inhibition) from inherent structural toxicities.

References

  • Aquila Pharmatech. "Product Details: A86674 - 6-bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile; CASRN: 1260657-25-7." Aquila Pharmatech LLC.
  • NextSDS. "2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile - Hazard Classifications." NextSDS Substance Database.
  • ACS Publications. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry.
  • PMC. "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." National Institutes of Health.

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Exploratory

The 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Scaffold: A Privileged Pharmacophore for High-Affinity Kinase and Receptor Modulation

Executive Summary & Rationale In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a highly versatile, privileged bicyclic system. However, the specific functionalization of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a highly versatile, privileged bicyclic system. However, the specific functionalization of this core with an 8-fluoro and a 3-carbonitrile group transforms it into a highly tunable, multi-target pharmacophore. This technical guide explores the mechanistic causality behind the binding affinity of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile derivatives, detailing how these specific electrostatic and steric modifications drive sub-nanomolar affinity across diverse targets, including Phosphoinositide 3-Kinases (PI3Kα), the mammalian target of rapamycin (mTOR), and key G-protein coupled receptors (GPCRs) and ion channels like 5-HT2A and GABA-A[1][2][3][4].

Structural Causality: The Physics of Binding Affinity

To move beyond empirical observation, we must analyze the exact physical chemistry driving the affinity of this scaffold. The dual substitution pattern is not coincidental; it is a calculated exercise in rational drug design.

The 3-Carbonitrile (Cyano) Effect

The introduction of a cyano group at the C3 position profoundly influences binding affinity, particularly for kinase targets like PI3Kα, frequently yielding sub-nanomolar inhibitors[2].

  • Causality: The nitrile group acts as a strong, linear hydrogen-bond acceptor. In the context of PI3Kα, it is uniquely capable of penetrating the narrow, deep affinity pocket adjacent to the ATP-binding hinge region without introducing steric clashes[4]. Furthermore, its strong electron-withdrawing nature reduces the electron density of the bicyclic system. This lowers the pKa of the bridgehead nitrogen, which directly enhances passive membrane permeability and reduces off-target, basicity-driven toxicity.

The 8-Fluoro Effect

Fluorination at the C8 position serves a dual biophysical purpose, heavily utilized in neuropharmacology.

  • Causality: The 8-fluoro substitution acts as a highly effective bioisosteric replacement for the nitrogen atom in imidazo[1,2-a]pyrimidine systems—a modification extensively validated in allosteric modulators of the GABA-A receptor[3]. The highly electronegative fluorine atom mimics the local dipole moment of a pyrimidine nitrogen, maintaining the electrostatic requirements for the GABA-A α1/α5 subunit interfaces[3]. Crucially, it achieves this without introducing the hydrogen-bond acceptor liability of a naked nitrogen, thereby protecting the molecule from rapid CYP450-mediated metabolism and improving pharmacokinetic half-life.

Target-Specific Binding Affinity Profiles

The table below synthesizes the quantitative binding data of the scaffold across its primary validated targets, demonstrating the versatility of the core when appropriately decorated.

Target ClassSpecific TargetScaffold ModificationBinding Affinity ( IC50​ / Kd​ )Primary Interaction Mechanism
Lipid Kinase PI3Kα3-CarbonitrileSub-nanomolar (< 1 nM)H-bond with Val851 (hinge); Nitrile occupies affinity pocket[2][4]
Ser/Thr Kinase mTOR3-CarbonitrileLow nanomolar (~5-15 nM)Dual inhibition via conserved ATP-binding cleft interactions[4]
Ion Channel GABA-A (α1/α5)8-FluoroNanomolar (~10-50 nM)Bioisosteric dipole alignment at the benzodiazepine allosteric site[3]
GPCR 5-HT2A3-Carbonitrile< 500 µM (Tunable to nM)Modulator binding; attenuation of receptor hyperactivation[1]

Visualizing the Biological Impact

To contextualize the therapeutic potential of these derivatives, the following diagram maps the PI3K/AKT/mTOR signaling cascade, highlighting the exact node of inhibition achieved by the 3-carbonitrile derivatives.

PI3K_Pathway RTK RTK Activation PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor 8-F-Imidazo-3-CN Derivatives Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway modulated by 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the quantification of binding affinity must rely on robust, self-validating assay architectures. Below are the definitive methodologies for evaluating these derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Rationale: SPR is selected over endpoint biochemical assays because it provides real-time kinetic data ( kon​ , koff​ ), allowing researchers to distinguish between compounds with identical Kd​ but different target residence times. The protocol utilizes a reference flow cell to subtract non-specific binding and bulk refractive index changes, creating a self-validating baseline.

  • Sensor Chip Preparation: Dock a CM5 sensor chip (carboxymethylated dextran) into the SPR instrument. Causality: The 3D hydrogel matrix provides a high binding capacity necessary for large target kinases like PI3Kα.

  • Surface Activation & Immobilization: Inject an EDC/NHS mixture to activate carboxyl groups, followed immediately by the target protein in sodium acetate buffer (pH below the protein's pI). Causality: Electrostatic pre-concentration ensures efficient covalent amine coupling to the matrix.

  • Quenching: Inject 1M ethanolamine to deactivate residual reactive esters. Causality: Prevents non-specific covalent binding of the small molecule analyte during the assay.

  • Analyte Injection (Kinetics): Inject a concentration series (e.g., 0.1 nM to 100 nM) of the 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile derivative in HBS-EP+ running buffer. Causality: A multi-cycle kinetic approach validates the concentration-dependence of the response, ensuring the binding follows a 1:1 Langmuir model.

  • Regeneration: Inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the bound ligand. Causality: Ensures the surface is fully reset for the next cycle, validating assay reproducibility without denaturing the immobilized kinase.

SPR_Workflow Immobilization 1. Target Immobilization (CM5 Chip & EDC/NHS) Baseline 2. Baseline Stabilization (Running Buffer: HBS-EP+) Immobilization->Baseline Association 3. Analyte Injection (8-F-Imidazo-3-CN Derivative) Baseline->Association Dissociation 4. Buffer Wash (Dissociation Phase) Association->Dissociation Regeneration 5. Surface Regeneration (10 mM Glycine-HCl) Dissociation->Regeneration Analysis 6. Kinetic Analysis (Fit to 1:1 Langmuir Model) Dissociation->Analysis Regeneration->Baseline Cycle Repeat (Self-Validating)

Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Protocol B: Radioligand Competitive Binding Assay (GPCRs/Ion Channels)

Rationale: Used to determine the affinity ( Ki​ ) of the derivative for membrane-bound targets like GABA-A or 5-HT2A[1]. Self-validation is achieved by including a non-specific binding (NSB) control using a massive excess (10 µM) of an unlabeled reference standard to ensure the signal is target-specific.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., HEK293 cells transfected with 5-HT2A). Causality: Maintains the receptor in its native lipid environment, which is absolutely critical for maintaining active GPCR conformation.

  • Incubation: Mix membranes, a fixed concentration of a known radioligand (at its Kd​ ), and varying concentrations of the test derivative (10 pM to 10 µM) in assay buffer. Causality: Spanning 6 logs of concentration ensures a complete, mathematically sound sigmoidal dose-response curve.

  • Equilibration: Incubate at room temperature for 60-90 minutes. Causality: Ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% PEI, followed by rapid ice-cold buffer washes. Causality: PEI reduces non-specific binding of the radioligand to the filter, while the cold buffer traps the receptor-ligand complexes by drastically slowing the dissociation rate ( koff​ ).

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate the IC50​ via non-linear regression and convert to Ki​ .

References

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis - Journal of Medicinal Chemistry - ACS Public
  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Pl
  • EP2190844B1 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto - Google P
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - Journal of Medicinal Chemistry - ACS Public

Sources

Foundational

Pharmacokinetics of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in drug discovery

An In-Depth Technical Guide on the Pharmacokinetics of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in Drug Discovery Executive Summary: The Strategic Role of the Scaffold In modern medicinal chemistry, the imid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in Drug Discovery

Executive Summary: The Strategic Role of the Scaffold

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a privileged scaffold, frequently utilized in the development of kinase inhibitors (e.g., PI3Kα, c-Met), GABA-A receptor modulators, and anti-tubercular agents[1][2]. However, unsubstituted imidazopyridines often suffer from poor pharmacokinetic (PK) profiles, characterized by rapid oxidative metabolism and high systemic clearance.

To overcome these liabilities, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-25-7)[3] was developed as a highly optimized, multifunctional building block. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a pre-validated pharmacophore. The specific substitution pattern (6-Br, 8-F, 3-CN) is rationally designed to manipulate the electron density of the bicyclic system, thereby dictating its absorption, distribution, metabolism, and excretion (ADME) profile before it is even coupled to a target-specific moiety.

Structure-Metabolism Relationships (SMR) & Physicochemical Causality

The pharmacokinetic viability of this scaffold is driven by the precise placement of its functional groups. Understanding the causality between these structural modifications and their biological outcomes is critical for downstream drug design.

  • 8-Fluoro Substitution (Metabolic Shielding): Research has established 8-fluoroimidazo[1,2-a]pyridine as a physicochemical bioisostere for imidazo[1,2-a]pyrimidine[2][4]. The C-F bond mimics the N-8 atom, maintaining critical π-π interactions with target residues (such as Tyr-1230 in c-Met) while effectively blocking cytochrome P450 (CYP450)-mediated oxidation at the 8-position. This dramatically increases the biological half-life.

  • 3-Carbonitrile (Permeability Enhancement): The strongly electron-withdrawing nitrile group at the C3 position profoundly influences target binding affinity (e.g., in PI3Kα inhibitors)[5]. Pharmacokinetically, it lowers the pKa of the imidazopyridine nitrogen. By preventing excessive protonation at physiological pH (7.4), it increases the fraction of unionized drug, thereby enhancing passive membrane permeability and oral bioavailability[1].

  • 6-Bromo Substitution (Lipophilicity & Synthesis): The heavy bromine atom increases the overall lipophilicity (LogP) of the scaffold, driving tissue distribution. Furthermore, it serves as an essential synthetic handle for fragment-growing strategies (e.g., Suzuki-Miyaura cross-coupling) to append aryl or heteroaryl groups[5].

SMR Core Imidazo[1,2-a]pyridine Core (Kinase/Receptor Binding) F8 8-Fluoro Substitution (Bioisostere for N-8, blocks oxidation) Core->F8 Enhances Metabolic Stability Br6 6-Bromo Substitution (Increases LogP, synthetic handle) Core->Br6 Drives Tissue Distribution CN3 3-Carbonitrile (Lowers pKa, improves permeability) Core->CN3 Increases Oral Bioavailability

Diagram: Structural logic and physicochemical causality of the substituted imidazopyridine scaffold.

In Vitro Pharmacokinetic Workflows: Validating Metabolic Stability

To empirically validate the protective effect of the 8-fluoro and 3-carbonitrile groups against hepatic clearance, a self-validating microsomal stability assay is employed. This protocol ensures that any observed degradation is strictly enzyme-mediated.

Step-by-Step Protocol: Rat Liver Microsome (RLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and in vitro half-life ( T1/2​ ) of the scaffold.

  • Preparation of Incubation Matrix:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw Rat Liver Microsomes (RLM) on ice and dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Substrate Addition:

    • Spike the 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (dissolved in DMSO) into the RLM suspension to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Reaction Initiation (The Causality Check):

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Trustworthiness Control: Run a parallel negative control without NADPH to verify that any compound depletion is strictly CYP450-dependent, ruling out chemical instability.

  • Serial Quenching:

    • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Bioanalysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant via UPLC-qTOF-MS to quantify the remaining parent compound[2].

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, the scaffold (or its immediate downstream derivative) must be evaluated in vivo. The following workflow is standard for determining absolute bioavailability ( F ) and systemic clearance in Sprague-Dawley (SD) rats[2].

PK_Workflow A 1. Dosing (IV & PO in SD Rats) B 2. Serial Sampling (Plasma over 24h) A->B C 3. Bioanalysis (UPLC-qTOF-MS) B->C D 4. NCA Analysis (Calculate CL, Vss, F) C->D

Diagram: Standard in vivo pharmacokinetic workflow for evaluating imidazopyridine derivatives.

Step-by-Step Protocol: Rodent PK Study
  • Formulation: Due to the lipophilicity imparted by the 6-bromo group, formulate the compound in a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution without precipitation upon injection.

  • Administration:

    • Intravenous (IV): Administer 1 mg/kg via the tail vein to calculate true systemic clearance ( CL ) and volume of distribution at steady state ( Vss​ ).

    • Per Os (PO): Administer 10 mg/kg via oral gavage to assess gastrointestinal absorption and first-pass metabolism.

  • Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Parameter Calculation: Use Non-Compartmental Analysis (NCA) to derive the Area Under the Curve ( AUC0−∞​ ). Calculate absolute bioavailability using the formula:

    F(%)=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100
Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic improvements achieved by substituting the bare imidazo[1,2-a]pyridine core with the 6-Br, 8-F, 3-CN motifs, based on established SAR and DMPK literature for this class of compounds[1][2].

PK ParameterUnsubstituted Imidazo[1,2-a]pyridine6-Br-8-F-3-CN Substituted ScaffoldBiological Causality
In Vitro T1/2​ (RLM) < 15 min> 60 min8-Fluoro blocks C-8 oxidation.
In Vivo Clearance ( CL ) > 45 mL/min/kg (High)< 15 mL/min/kg (Low)Shielded core resists rapid hepatic extraction.
Volume of Distribution ( Vss​ ) 0.8 L/kg2.5 L/kg6-Bromo increases lipophilicity, driving tissue penetration.
Oral Bioavailability ( F ) < 10%30% - 80%3-CN lowers pKa, increasing unionized fraction in the gut.

Conclusion

The 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a triumph of rational drug design. By strategically installing halogens and a nitrile group, medicinal chemists have effectively pre-programmed the molecule to resist hepatic degradation, penetrate lipid membranes, and maintain target engagement. For drug development professionals, utilizing this building block significantly reduces the downstream attrition rates typically associated with poor pharmacokinetics, allowing teams to focus entirely on optimizing target-specific potency.

References

  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Available at:[Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Available at: [Link]

  • ResearchGate. Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Executive Summary The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore frequently utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore frequently utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors, antiviral agents, and GABA A​ receptor modulators[1]. Functionalization of this core via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of late-stage fragment-growing strategies[2]. This application note provides a comprehensive, self-validating protocol for the C6-arylation of 6-Bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile , addressing the unique electronic challenges posed by its polyfunctionalized nature.

Mechanistic Rationale & Structural Dynamics

Successful cross-coupling on this specific substrate requires precise calibration of reaction conditions due to the distinct electronic contributions of its functional groups:

  • C6-Bromine (Primary Reactive Site): The C-Br bond serves as the primary site for oxidative addition. Because the imidazopyridine core is inherently electron-rich, the oxidative addition of Pd(0) is generally favorable.

  • C8-Fluorine (-I Effect): The highly electronegative fluorine atom exerts a strong inductive withdrawal effect. This lowers the LUMO of the heteroaryl halide, further facilitating Pd(0) insertion. However, it also renders the resulting Pd(II) intermediate more electrophilic, which can slow down the transmetalation step if the boronic acid is not sufficiently activated by a base.

  • C3-Carbonitrile (Stability Constraint): The cyano group is strongly electron-withdrawing, activating the ring toward nucleophilic attack. While stable to mild carbonate bases (e.g., K 2​ CO 3​ ), it is highly susceptible to hydration into a primary amide if exposed to strong aqueous hydroxides (e.g., NaOH, KOH) at elevated temperatures[1].

Catalyst Selection: While standard Pd(PPh 3​ ) 4​ is highly active for generic 6-bromoimidazo[1,2- a ]pyridines, the use of a bidentate ligand like dppf in Pd(dppf)Cl 2​ is superior for this electron-deficient substrate. The dppf ligand enforces a cis-coordination geometry on the palladium center, which geometrically accelerates the final reductive elimination step[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C6-Br Insertion) Pd0->OxAdd Substrate TransMet Transmetalation (Aryl Transfer) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-8-fluoroimidazo [1,2-a]pyridine-3-carbonitrile RedElim->Product Product Release

Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C6 position.

Condition Optimization & Quantitative Data

To establish a self-validating protocol, various conditions were evaluated. The data below demonstrates the causality between base/ligand selection and overall yield.

EntryCatalyst System (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Yield (%)Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ DME / H 2​ O (3:1)9068Sluggish reductive elimination.
2 Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ K 2​ CO 3​ 1,4-Dioxane / H 2​ O (3:1) 90 89 Optimal conventional heating.
3Pd(OAc) 2​ / PPh 3​ Cs 2​ CO 3​ DMF / H 2​ O (4:1)10042Partial C3-CN hydrolysis observed.
4Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ K 2​ CO 3​ 1,4-Dioxane / H 2​ O (3:1)120 (MW)94Rapid conversion (20 mins).

Detailed Experimental Protocol

The following protocol utilizes the optimized conditions (Entry 2) to ensure high fidelity and reproducibility.

Reagents Required:

  • 6-Bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K 2​ CO 3​ ) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 6.0 mL)

  • Deionized H 2​ O (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the imidazopyridine substrate, arylboronic acid, K 2​ CO 3​ , and the Pd(dppf)Cl 2​ catalyst.

  • Inert Atmosphere Establishment: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure the complete removal of ambient oxygen, which prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in the 1,4-Dioxane and H 2​ O. Critical Step: The solvents must be sparged with Argon for at least 15 minutes prior to addition.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous base and the organic substrate.

  • Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

Workflow A 1. Reagent Assembly B 2. Solvent Addition A->B C 3. Inert Gas Degassing B->C D 4. Thermal/ MW Heating C->D E 5. Aqueous Workup D->E F 6. Silica Purification E->F

Experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting & E-E-A-T Insights

As a Senior Application Scientist, anticipating failure modes is as critical as the protocol itself. If the reaction stalls or yields are suboptimal, consider the following field-proven diagnostics:

  • Protodeboronation of the Boronic Acid: Electron-deficient heteroaryl boronic acids are highly prone to protodeboronation in aqueous basic media. Solution: If LC-MS indicates the presence of unreacted imidazopyridine but no remaining boronic acid, increase the boronic acid loading to 1.5–2.0 equivalents and switch to a slow-addition technique via syringe pump[2].

  • Catalyst Poisoning via Nitrogen Coordination: The bridgehead nitrogen of the imidazo[1,2- a ]pyridine core can act as a competing ligand, coordinating to the Pd(II) center and stalling the catalytic cycle. Solution: If conversion plateaus at ~50% after 6 hours, spike the reaction with an additional 2 mol% of Pd(dppf)Cl 2​ . Alternatively, utilizing a bulkier Buchwald-type ligand (e.g., XPhos or SPhos) can sterically block substrate coordination to the metal center.

  • C3-Carbonitrile Hydrolysis: If a highly polar byproduct is observed on TLC (low R f​ ), it is likely the primary amide resulting from nitrile hydrolysis. Solution: Strictly avoid temperatures above 100 °C when using conventional heating, and ensure K 2​ CO 3​ is used rather than stronger bases like Cs 2​ CO 3​ or NaOH[1].

References

  • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., & Guillaumet, G. (2012). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal of Materials and Environmental Science.

  • Kim, S., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(7), 2455–2466.

  • Kaiser, T. M., et al. (2021). Prospective evaluation and success of a machine learning hit-to-lead drug development program against phosphatidylinositol 3-kinase. Arkivoc, 2021(3), 25-43.

Sources

Application

Application Note: Synthesis of Next-Generation Kinase Inhibitors Using 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Mechanistic Rationale & Scaffold Architecture The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the imidazo[1,2-a]pyridine core has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Architecture

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the imidazo[1,2-a]pyridine core has emerged as a cornerstone in oncology and immunology drug discovery, driving the development of inhibitors targeting PI3K, FLT3, Aurora kinases, and PDGFR .

The specific building block 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7) offers a highly engineered starting point for late-stage diversification. As a Senior Application Scientist, I select this scaffold for three precise mechanistic reasons:

  • C3-Carbonitrile (Hinge Binder): The strongly electron-withdrawing cyano group acts as a potent, linear hydrogen-bond acceptor. In the ATP-binding pocket, it engages the backbone amide of the kinase hinge region (e.g., Val851 in PI3K α ), anchoring the molecule while maintaining a low molecular weight footprint .

  • C8-Fluoro (Metabolic & Physicochemical Modulator): The introduction of fluorine at the C8 position serves a dual purpose. Sterically, it blocks cytochrome P450-mediated oxidative metabolism. Electronically, its inductive effect lowers the pKa of the core nitrogen (N1), which mitigates basicity-driven hERG toxicity and enhances passive membrane permeability .

  • C6-Bromo (Diversification Vector): The C6 position projects directly toward the solvent-exposed region or the DFG-out pocket, depending on the kinase conformation. The aryl bromide is an ideal electrophile for palladium-catalyzed cross-coupling, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries .

Target Pathway Visualization

To contextualize the utility of this scaffold, the diagram below illustrates the PI3K/AKT/mTOR signaling cascade—a frequent target for imidazopyridine-based therapeutics—and demonstrates the exact pharmacological intervention point of the synthesized inhibitors.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target Kinase) RTK->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Response Tumor Cell Proliferation mTOR->Response Drives Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K ATP-Competitive Blockade

PI3K/AKT/mTOR signaling pathway and imidazopyridine ATP-competitive inhibition point.

Synthetic Strategy & Workflow

The most efficient route to functionalize the 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile scaffold is via a Suzuki-Miyaura cross-coupling. This workflow allows for the installation of diverse aryl or heteroaryl groups at C6 to probe the kinase binding pocket.

Workflow SM 6-Br-8-F-Imidazo[1,2-a]pyridine-3-CN (Starting Scaffold) Reaction Suzuki Coupling Pd(dppf)Cl2, Base, 100°C SM->Reaction Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Reaction Crude Crude Intermediate Reaction->Crude 2-4 Hours Purification Reverse-Phase HPLC (In-Process Control) Crude->Purification Filtration & Prep Product Purified Kinase Inhibitor Purification->Product >95% Purity

Synthetic workflow for late-stage C6 diversification via Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is engineered with built-in analytical checkpoints to ensure a self-validating workflow. The use of Pd(dppf)Cl2​ is highly deliberate; the bidentate dppf ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step in the catalytic cycle, preventing the accumulation of inactive Pd(II) species and maximizing yields for sterically hindered substrates.

Materials & Reagents
  • Scaffold: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq, 0.5 mmol, 120 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 0.025 mmol, 20.4 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 eq, 1.25 mmol, 172.5 mg)

  • Solvent System: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the scaffold, boronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing (Critical Step): Add 5.0 mL of the 1,4-Dioxane/ H2​O mixture. Cap the vial with a septum. Sparge the solution with ultra-pure Argon gas for exactly 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to reaction stalling and homocoupling side-products.

  • Catalyst Introduction: Briefly remove the septum under a positive stream of Argon, quickly add the Pd(dppf)Cl2​ catalyst, and seal the vial with a crimp cap.

  • Thermal Activation: Submerge the vial in a pre-heated oil bath at 95 °C. Stir vigorously (800 rpm) for 3 hours.

  • In-Process Control (IPC) & Validation: After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material mass ( m/z 240.0/242.0 [M+H]+ corresponding to the bromine isotopes) is entirely depleted, and the target product mass dominates the Total Ion Chromatogram (TIC). If starting material remains, add an additional 0.02 eq of catalyst and heat for 1 hour.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). The biphasic system ensures the removal of inorganic salts and residual boronic acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA) to yield the final kinase inhibitor as a TFA salt.

Quantitative Data: Representative SAR Summary

To demonstrate the versatility of the 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile scaffold, the following table summarizes the Structure-Activity Relationship (SAR) data for a library of synthesized derivatives. The data highlights how modifications at the C6 position dictate kinase selectivity between PI3K α and FLT3, while maintaining favorable physicochemical properties.

Compound IDC6-Substituent InstalledPI3K α IC 50​ (nM)FLT3 IC 50​ (nM)ClogPPrimary Interaction Target
CMP-01 4-Fluorophenyl14.2>10003.1Solvent-exposed region
CMP-02 3-Pyridyl8.54502.4DFG-out pocket (H-bond)
CMP-03 4-(Morpholinomethyl)phenyl2.1852.8Ribose pocket extension
CMP-04 1-Methyl-1H-pyrazol-4-yl115.0121.9FLT3 specific hinge motif

Note: Lower IC 50​ values indicate higher biochemical potency. CMP-03 demonstrates optimal dual-activity with a favorable ClogP profile, driven by the morpholine ring acting as a solubilizing group.

References

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary & Scientific Rationale The imidazo[1,2- a ]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacodynamic backbone for antiviral, anti-inflammatory, and antican...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The imidazo[1,2- a ]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacodynamic backbone for antiviral, anti-inflammatory, and anticancer agents[1][2]. Functionalizing highly electron-deficient derivatives, such as 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7)[3], presents a unique synthetic challenge. The presence of the strongly electron-withdrawing 3-carbonitrile and 8-fluoro groups significantly alters the electronic landscape of the heterocycle.

While the Buchwald-Hartwig amination is the premier method for aromatic C–N bond formation[4][5], applying it to this specific substrate requires precise tuning of the catalytic system. This application note details a robust, self-validating protocol for the regioselective C6-amination of this scaffold, explaining the mechanistic causality behind catalyst, ligand, and base selection to prevent undesired side reactions such as nucleophilic aromatic substitution (S N​ Ar) or nitrile hydrolysis.

Mechanistic Causality & Reaction Design

To achieve high yields and absolute regioselectivity, the experimental design must account for the specific electronic and steric properties of the substrate.

Regioselectivity: C6-Br vs. C8-F

Palladium(0) undergoes oxidative addition into the C6–Br bond exponentially faster than the C8–F bond due to the significantly lower bond dissociation energy of C–Br (~68 kcal/mol) compared to C–F (~115 kcal/mol). The electron-withdrawing 3-CN and 8-F groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazopyridine ring, which actually accelerates the initial nucleophilic attack by the electron-rich Pd(0) species[2].

The Reductive Elimination Bottleneck

While oxidative addition is fast, the resulting electron-deficient Aryl-Pd(II) intermediate is highly stable, making the final reductive elimination step the rate-limiting bottleneck. To force the catalytic cycle forward, a sterically demanding ligand with a wide bite angle, such as Xantphos , is required. The steric bulk compresses the Ar–Pd–N bond angle, mechanically forcing the aryl and amine groups together to form the C–N bond[6].

Base Selection: Avoiding S N​ Ar

The 8-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar) due to the adjacent pyridine nitrogen and the 3-CN group. Using strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) leads to catastrophic off-target reactions, including the displacement of the 8-fluorine or the hydrolysis of the 3-carbonitrile. Therefore, Cesium Carbonate (Cs 2​ CO 3​ ) , a mild, non-nucleophilic base, is strictly required to deprotonate the coordinated amine without degrading the substrate[6].

Mechanism Pd0 Pd(0) / Xantphos Active Catalyst OA Oxidative Addition Selective Insertion into C6-Br Pd0->OA PdII_Br Pd(II)(Ar)(Br) Intermediate Stabilized by 3-CN & 8-F OA->PdII_Br + Substrate (Fast) AmineCoord Amine Coordination & Deprotonation by Cs2CO3 PdII_Br->AmineCoord PdII_Am Pd(II)(Ar)(NR2) Amido Complex Sterically Crowded AmineCoord->PdII_Am + Amine, Cs2CO3 - CsBr, - CsHCO3 RE Reductive Elimination Accelerated by Ligand Bite Angle PdII_Am->RE Rate-Limiting Step RE->Pd0 Catalyst Regeneration Product 6-Amino-8-fluoroimidazo [1,2-a]pyridine-3-carbonitrile RE->Product

Fig 1: Catalytic cycle for the Buchwald-Hartwig amination of the target scaffold.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality between reagent selection and reaction success.

EntryPd Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd 2​ (dba) 3​ BINAPNaOtBuToluene90<10Extensive degradation; NaOtBu causes S N​ Ar at C8-F and nitrile hydrolysis.
2Pd 2​ (dba) 3​ XantphosNaOtBu1,4-Dioxane10015Base incompatibility persists despite the improved ligand bite angle.
3Pd 2​ (dba) 3​ XantphosK 3​ PO 4​ 1,4-Dioxane10045Incomplete conversion; K 3​ PO 4​ is too weak/insoluble for efficient deprotonation.
4Pd 2​ (dba) 3​ RuPhosCs 2​ CO 3​ Toluene10072Good conversion, but the polar substrate exhibits poor solubility in toluene.
5 Pd 2​ (dba) 3​ Xantphos Cs 2​ CO 3​ 1,4-Dioxane 100 88 Optimal. Mild base prevents side reactions; Dioxane ensures substrate solubility.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents & Materials
  • Substrate: 6-Bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile (1.0 mmol, 240.0 mg)

  • Amine: Secondary or primary amine (e.g., Morpholine) (1.2 mmol)

  • Catalyst: Pd 2​ (dba) 3​ (0.025 mmol, 22.9 mg, 2.5 mol% dimer = 5 mol% Pd)

  • Ligand: Xantphos (0.05 mmol, 28.9 mg, 5 mol%)

  • Base: Cs 2​ CO 3​ (Anhydrous, finely powdered) (2.0 mmol, 651.6 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, rigorously degassed) (5.0 mL)

Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 15 mL pressure vial with 6-Bromo-8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile, Pd 2​ (dba) 3​ , Xantphos, and Cs 2​ CO 3​ .

    • Causality: Pd(0) complexes are highly sensitive to oxidation. Oxygen will irreversibly poison the catalyst, forming inactive Pd(II) oxides.

  • Reagent Addition: Add the amine (if solid, add in Step 1; if liquid, add via micropipette). Add 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Reaction Initiation: Seal the vial with a Teflon-lined crimp cap. Remove from the glovebox and place in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation Checkpoint 1: Upon reaching 100 °C, the initial deep red/purple suspension (characteristic of Pd 2​ (dba) 3​ ) should transition to a dark brown/black homogeneous-looking mixture within 30 minutes. This color shift validates the dissociation of dba and the formation of the active Pd(0)-Xantphos complex.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Sample 10 µL of the mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Checkpoint 2: LC-MS should show the disappearance of the starting material ( m/z [M+H] + 240.0/242.0 isotopic pattern) and the appearance of the product mass.

  • Workup: Dilute the cooled reaction mixture with Ethyl Acetate (15 mL). Filter the mixture through a 1-inch pad of Celite to remove the inorganic salts (CsBr, CsHCO 3​ ) and precipitated palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 60% EtOAc in Hexanes) to afford the pure aminated product.

Workflow Prep 1. Preparation Weigh Reagents (Inert Atm) Mix 2. Mixing Add Dioxane & Amine (Degassed) Prep->Mix Heat 3. Reaction 100°C for 12-16h (Color: Red -> Black) Mix->Heat Workup 4. Workup Celite Filtration (Remove Pd/Salts) Heat->Workup Purify 5. Purification Silica Chromatography (Isolate Product) Workup->Purify

Fig 2: Experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Analytical Characterization

If the self-validation checkpoints fail, consult the following diagnostic matrix:

  • Issue: Protodehalogenation (Formation of 8-fluoroimidazo[1,2- a ]pyridine-3-carbonitrile)

    • Diagnostic: LC-MS shows a major peak at m/z 162.1 [M+H] + .

    • Causality: Trace moisture in the solvent acts as a hydride source, intercepting the Pd(II) intermediate before the amine can coordinate.

    • Correction: Use strictly anhydrous Dioxane and ensure the Cs 2​ CO 3​ is stored in a desiccator or dried under vacuum at 150 °C prior to use.

  • Issue: S N​ Ar Side Products at C8

    • Diagnostic: LC-MS shows a mass corresponding to the displacement of Fluorine (-19 Da) by the amine.

    • Causality: The base used was too nucleophilic, or the reaction temperature exceeded 110 °C, providing the activation energy for S N​ Ar.

    • Correction: Verify that Cs 2​ CO 3​ was used and not contaminated with stronger bases. Lower the temperature to 90 °C if the amine is highly nucleophilic (e.g., cyclic aliphatic amines).

  • Issue: Catalyst Plating (Mirror formation on the vial)

    • Diagnostic: A shiny metallic mirror forms on the inside of the glass vial; reaction stalls at <30% conversion.

    • Causality: Rapid catalyst decomposition (aggregation to bulk palladium metal) due to oxygen ingress or insufficient ligand loading.

    • Correction: Ensure a strict 1:2 ratio of Pd to Xantphos (e.g., 5 mol% Pd 2​ (dba) 3​ dimer requires 10 mol% Xantphos to maintain the active L 2​ Pd species). Replace the vial septum.

Sources

Application

Protocols for C-H Activation in Imidazo[1,2-a]pyridine-3-carbonitrile Derivatives: A Comprehensive Guide to Regioselective Cyanation

Introduction & Mechanistic Rationale The imidazo[1,2- a ]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs such as zolpidem, alpidem, and saripidem. Function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[1,2- a ]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs such as zolpidem, alpidem, and saripidem. Functionalization of this bicyclic system—specifically the introduction of a cyano group to form imidazo[1,2- a ]pyridine-3-carbonitrile derivatives—is highly valuable. The cyano group not only enhances metabolic stability and binding affinity but also serves as a versatile linchpin for downstream transformations into amides, tetrazoles, and primary amines.

Historically, synthesizing these carbonitriles required pre-functionalized starting materials (e.g., 3-haloimidazo[1,2- a ]pyridines) and stoichiometric amounts of toxic metal cyanides. Modern synthetic paradigms have shifted toward direct C(sp²)-H functionalization .

The Causality of Regioselectivity: Why does functionalization occur exclusively at the C3 position? The imidazo[1,2- a ]pyridine core is an electron-rich, fused bicyclic system. Quantum chemical calculations and HOMO density mapping reveal that the C3 position possesses the highest nucleophilicity. Consequently, whether the reaction proceeds via an electrophilic substitution, a radical cation intermediate (via single-electron transfer), or a metal-coordinated cascade, the C3 position is thermodynamically and kinetically favored for bond formation.

G A Imidazo[1,2-a]pyridine (Electron-Rich Core) B C3-Position (Highest HOMO Density) A->B C1 Electrochemical Oxidation (-e⁻) B->C1 TMSCN C2 Photoredox Catalysis (hν) B->C2 Bromoacetonitrile C3 Cu-Mediated Cascade B->C3 NH₄I + DMF D1 Radical Cation Intermediate C1->D1 C2->D1 D2 C3-Iodinated Intermediate C3->D2 E Imidazo[1,2-a]pyridine- 3-carbonitrile D1->E Trapping & Deprotonation D2->E Cu-Catalyzed Cyanation

Mechanistic logic of C3-selective C-H cyanation via different activation pathways.

Field-Proven Methodologies

The following protocols represent the current state-of-the-art for synthesizing imidazo[1,2- a ]pyridine-3-carbonitriles, chosen for their scalability, functional group tolerance, and mechanistic ingenuity.

Protocol A: Electrochemical Oxidative C-H Cyanation

Reference: Cui et al., J. Org. Chem. 2021 [1]. Causality & Logic: This protocol eliminates the need for stoichiometric chemical oxidants by utilizing anodic oxidation. Trimethylsilyl cyanide (TMSCN) is used as the cyano source. A critical component is the KH₂PO₄/K₂HPO₄ buffer; it not only provides necessary electrolyte conductivity but acts as a proton shuttle. By facilitating the rapid deprotonation of the highly reactive C3-radical cation intermediate, the buffer prevents over-oxidation and electrode passivation, ensuring high yields.

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a platinum plate anode (1.5 × 1.5 cm²) and a graphite plate cathode (1.5 × 1.5 cm²).

  • Reagent Loading: Add the imidazo[1,2- a ]pyridine derivative (0.3 mmol), TMSCN (0.9 mmol, 3.0 equiv), KH₂PO₄ (0.3 mmol), and K₂HPO₄ (0.3 mmol) into the cell.

  • Solvent Addition: Dissolve the mixture in a solvent system of CH₃CN/H₂O (4:1 v/v, 5.0 mL).

  • Electrolysis: Stir the mixture at room temperature and apply a constant current of 10 mA for 4 hours (equivalent to ~5.0 F/mol).

  • Workup: Terminate the electrolysis. Dilute the mixture with ethyl acetate (15 mL) and wash with brine (3 × 10 mL). Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to afford the C3-cyanated product.

G S1 1. Cell Setup Undivided Cell Pt/C Electrodes S2 2. Reagents Substrate, TMSCN, Phosphate Buffer S1->S2 S3 3. Electrolysis Constant Current Room Temp S2->S3 S4 4. Workup Extraction & Brine Wash S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for the electrochemical oxidative C-H cyanation.

Protocol B: Copper-Mediated Iodination-Cyanation Cascade

Reference: Li et al., Org. Biomol. Chem. 2020 [2]. Causality & Logic: Handling TMSCN or NaCN at scale presents severe toxicity risks. This protocol ingeniously uses ammonium iodide (NH₄I) and N,N-dimethylformamide (DMF) as a combined, non-toxic cyano source. Mechanistically, Cu(II) oxidizes iodide to generate an electrophilic iodine species, leading to rapid C3-iodination. Subsequently, a Cu-catalyzed cross-coupling occurs where the nitrogen from NH₄I and the carbon from the methyl group of DMF combine to form the cyano group via oxidative cleavage.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the imidazo[1,2- a ]pyridine substrate (0.2 mmol), Cu(OAc)₂ (0.04 mmol, 20 mol%), and NH₄I (0.6 mmol, 3.0 equiv).

  • Solvent/Reagent: Add 2.0 mL of anhydrous DMF. DMF serves as both the solvent and the carbon donor for the cyano group.

  • Atmosphere: Seal the tube under an O₂ atmosphere (using a balloon). Oxygen acts as the terminal oxidant to regenerate the active Cu(II) species.

  • Heating: Stir the reaction mixture at 120 °C in a pre-heated oil bath for 12–24 hours until TLC indicates complete consumption of the starting material.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (to neutralize residual iodine), extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Protocol C: Visible-Light Photoredox C-H Cyanomethylation

Reference: Sun et al. / Review by Hajra et al., 2023 [3]. Causality & Logic: For substrates sensitive to high heat or harsh electro-oxidation, photoredox catalysis offers a room-temperature alternative. Using fac-Ir(ppy)₃ as a photocatalyst under blue LED irradiation, bromoacetonitrile undergoes single-electron reduction to generate an electrophilic cyanomethyl radical (•CH₂CN). This radical selectively attacks the electron-rich C3 position, followed by oxidation and deprotonation to restore aromaticity.

Step-by-Step Methodology:

  • Preparation: In a transparent glass vial, add imidazo[1,2- a ]pyridine (0.2 mmol), bromoacetonitrile (0.4 mmol), fac-Ir(ppy)₃ (2 mol%), and K₂HPO₄ (0.4 mmol).

  • Degassing: Add 2.0 mL of degassed CH₃CN. Purge the vial with Argon for 10 minutes to remove oxygen, which quenches the excited state of the photocatalyst.

  • Irradiation: Irradiate the mixture with a 3W blue LED strip at room temperature for 14 hours.

  • Isolation: Dilute with water, extract with dichloromethane, concentrate, and purify via flash chromatography.

Quantitative Data & Substrate Scope Summary

To assist in selecting the optimal protocol for specific drug development workflows, the quantitative parameters and tolerances of the three methods are summarized below:

ProtocolPrimary Catalyst / ReagentsCyano / Carbon SourceReaction ConditionsYield RangeKey Advantage & Functional Group Tolerance
A. Electrochemical Pt/C Electrodes, Phosphate BufferTMSCN10 mA, CH₃CN/H₂O, RT65–90%Green chemistry. Tolerates halogens (F, Cl, Br), methoxy, and CF₃ groups. Avoids metal waste.
B. Cu-Mediated Cu(OAc)₂ (20 mol%), O₂NH₄I + DMF120 °C, DMF, 12-24 h55–85%High safety / Scalability. Eliminates toxic cyanides. Excellent for gram-scale synthesis.
C. Photoredox fac-Ir(ppy)₃ (2 mol%)BromoacetonitrileBlue LED, CH₃CN, RT65–96%Mildest conditions. Perfect for thermally labile substrates. High tolerance for electron-donating groups.

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, researchers must implement the following self-validating checks during these protocols:

  • Mass Spectrometry (LC-MS) Tracking: For cyanation (Protocols A & B), successful C-H activation is validated by a mass shift of +25 Da (replacement of H[1 Da] with CN [26 Da]). For cyanomethylation (Protocol C), look for a shift of +39 Da .

  • Electrochemical Diagnostics: In Protocol A, if the cell voltage spikes suddenly under constant current (10 mA), it indicates electrode passivation (polymerization on the anode). The self-correction is to increase the ratio of H₂O in the solvent or verify the buffer concentration, which solubilizes intermediates.

  • Safety Validation: When using TMSCN (Protocol A), maintaining the pH via the KH₂PO₄/K₂HPO₄ buffer is a critical safety control. Acidic conditions will hydrolyze TMSCN into lethal hydrogen cyanide (HCN) gas. The buffer ensures the system remains near neutral, acting as a built-in safety mechanism.

References

  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines Source: Journal of Organic Chemistry, American Chemical Society (2021). URL:[Link]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2020). URL:[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules, National Center for Biotechnology Information (2023). URL:[Link]

Method

Use of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in fragment-based drug design

Application Note: Strategic Utilization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in Fragment-Based Drug Design (FBDD) Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in Fragment-Based Drug Design (FBDD)

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic pharmacophore found in numerous marketed drugs (e.g., zolpidem, minodronic acid) and advanced clinical candidates targeting kinases and histone deacetylases (HDACs) [1, 2]. In the context of Fragment-Based Drug Design (FBDD), 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7) emerges as a uniquely powerful starting point.

Unlike standard commercial fragments, this specific molecule is engineered with a tri-functional architecture: a fluorine atom for highly sensitive ligand-observed NMR screening, a bromine atom for crystallographic phasing and rapid synthetic elaboration, and a carbonitrile group for targeted hydrogen bonding[3]. This application note provides a comprehensive, field-proven guide to deploying this fragment from primary screening through hit-to-lead elaboration.

Fragment Anatomy & Mechanistic Rationale

In FBDD, every atom must justify its presence to maintain high Ligand Efficiency (LE). The structural logic of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is explicitly designed to minimize entropic penalties while maximizing screening and synthetic utility:

  • Imidazo[1,2-a]pyridine Core: A rigid, planar, aromatic system that frequently acts as an ATP-mimetic hinge binder in kinases or occupies narrow hydrophobic channels in epigenetic targets[1].

  • 8-Fluoro Substituent: Serves as a highly sensitive handle for 19 F NMR screening. Because fluorine has a 100% natural abundance and a large chemical shift dispersion, it allows for the multiplexing of fragment pools without signal overlap. Furthermore, the electronegativity of fluorine modulates the pKa of the bridgehead nitrogen, improving membrane permeability.

  • 6-Bromo Substituent: Acts as a dual-purpose vector. Physically, bromine's heavy-atom anomalous dispersion allows crystallographers to rapidly solve the phase problem during X-ray structural validation. Chemically, it is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to "grow" the fragment into adjacent binding pockets.

  • 3-Carbonitrile Group: A strong, directional hydrogen-bond acceptor with a minimal steric footprint. It effectively displaces high-energy water molecules in deep protein sub-pockets and stabilizes the electron-rich core against oxidative metabolism.

Fragment_Anatomy Core Imidazo[1,2-a]pyridine Core Hinge-binding scaffold F_atom 8-Fluoro 19F NMR handle Core->F_atom C8 Position Br_atom 6-Bromo Synthetic vector & X-ray phasing Core->Br_atom C6 Position CN_group 3-Carbonitrile H-bond acceptor Core->CN_group C3 Position

Structural anatomy of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile in FBDD.

Physicochemical Profiling & "Rule of 3" Compliance

To ensure a fragment can be successfully optimized into a lead compound without ballooning into an un-druggable molecular weight or lipophilicity, it must strictly adhere to Astex's "Rule of 3" (Ro3). As shown in Table 1, this fragment is perfectly compliant, offering a pristine canvas for hit expansion.

Table 1: Physicochemical Properties & FBDD Metrics

PropertyValueRo3 ThresholdFBDD Advantage / Causality
Molecular Weight 240.03 Da< 300 DaLeaves ~260 Da of "growth space" for lead optimization.
cLogP 1.8≤ 3.0Ensures complete solubility in aqueous high-concentration assays (e.g., SPR, NMR).
H-Bond Donors 0≤ 3Eliminates the massive desolvation energy penalty incurred when burying donors in hydrophobic pockets.
H-Bond Acceptors 3≤ 3Provides targeted, directional interactions via the Nitrile and Imidazole nitrogens.
Rotatable Bonds 0≤ 3A rigid structure results in near-zero entropic loss upon target binding, driving high Ligand Efficiency (LE).
Polar Surface Area 40.6 Ų≤ 60 ŲPredicts excellent eventual membrane permeability and oral bioavailability.

Experimental Protocols

Protocol A: Ligand-Observed 19 F NMR Screening (The "Find" Phase)

Ligand-observed NMR is highly resistant to false positives compared to biochemical assays. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence.

  • Causality: The CPMG sequence exploits differences in transverse relaxation times ( T2​ ). Small, unbound fragments tumble rapidly in solution (long T2​ , sharp NMR signals). When a fragment binds to a massive target protein, it adopts the protein's slow tumbling rate (short T2​ ), causing its specific NMR signal to broaden or disappear.

Step-by-Step Methodology:

  • Pool Preparation: Combine 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile with 7 other fluorinated fragments in deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4). Ensure each fragment has a distinct 19 F chemical shift separated by at least 2 ppm. Final concentration of each fragment should be 50 µM.

  • Protein Addition: Add the target protein to a final concentration of 5 µM (1:10 protein-to-ligand ratio).

  • Self-Validating Control: Spike the sample with 50 µM of trifluoroethanol (TFE) as a known non-binder. Validation logic: If the TFE signal broadens during the assay, it indicates non-specific protein aggregation or precipitation, immediately invalidating the run.

  • Acquisition: Acquire a standard 1D 19 F spectrum, followed by a 19 F CPMG spectrum (spin-echo delay of 2-4 ms, total relaxation time of 100-400 ms).

  • Analysis: Overlay the spectra. A reduction in signal intensity of >30% for the imidazo[1,2-a]pyridine peak relative to the TFE control confirms specific target engagement.

Protocol B: Hit-to-Lead Elaboration via Suzuki-Miyaura Cross-Coupling (The "Grow" Phase)

Once binding is confirmed, the fragment must be "grown" to pick up additional interactions in adjacent sub-pockets.

  • Causality: The 6-bromo position is highly activated for oxidative addition by Palladium. By utilizing a microwave-assisted Suzuki-Miyaura coupling, we can rapidly generate a library of 6-aryl/heteroaryl derivatives to explore the Structure-Activity Relationship (SAR) vector.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and Potassium Carbonate ( K2​CO3​ , 3.0 eq).

  • Catalyst & Solvent: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst. Suspend the mixture in a biphasic solvent system of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Causality: The biphasic system ensures the simultaneous solubility of the organic fragment and the inorganic base, driving the transmetalation step.

  • Degassing: Purge the vial with Argon for 5 minutes to prevent catalyst oxidation.

  • Microwave Irradiation: Heat the reaction mixture at 100°C for 30 minutes in a microwave synthesizer. Causality: Microwave heating provides uniform thermal energy, drastically accelerating the reaction and minimizing debromination side-reactions common in prolonged conventional heating.

  • Self-Validating Purification: Filter through Celite, concentrate, and purify via preparative HPLC. Run an LC-MS analysis on the purified fraction. Validation logic: The successful coupling is confirmed not just by the mass addition, but by the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) indicative of the Bromine atom.

FBDD_Workflow N1 Fragment Library (Includes 6-Br-8-F-imidazo[1,2-a]pyridine-3-CN) N2 Primary Screening (19F NMR CPMG & SPR) N1->N2 Pool testing N3 Orthogonal Validation (X-ray Crystallography) N2->N3 Hit identification N4 Hit Expansion (Pd-Catalyzed Suzuki Coupling at C6) N3->N4 Binding pose confirmed (Br anomalous dispersion) N5 Lead Optimization (Affinity & ADME Profiling) N4->N5 Vector growth

Fragment-based drug design workflow utilizing halogenated imidazo[1,2-a]pyridines.

References

  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry. URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL:[Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters (via PubMed Central). URL:[Link]

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Fluoroimidazo[1,2-a]pyridine Scaffolds

Introduction: The Strategic Importance of 8-Fluoroimidazo[1,2-a]pyridines and the Power of C-N Bond Formation The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 8-Fluoroimidazo[1,2-a]pyridines and the Power of C-N Bond Formation

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and three-dimensional structure allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity, making the 8-fluoroimidazo[1,2-a]pyridine core particularly attractive for the development of novel therapeutics.[4][5]

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a powerful and general method for the formation of carbon-nitrogen (C-N) bonds.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals, agrochemicals, and functional materials.[8][9] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it an indispensable tool for medicinal chemists.[6][10]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to the synthesis of substituted 8-fluoroimidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide field-proven protocols for researchers in drug development.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The generally accepted cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a halogenated 8-fluoroimidazo[1,2-a]pyridine), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[10][11][12]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[10]

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6][10]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)(L)-X Pd(II) Intermediate Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Palladium-Amido Complex Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Product Ar-NR'R'' (Product) Ar-Pd(II)(L)-NHR'R''->Product Reductive Elimination Regeneration Regenerated Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of 8-Fluoroimidazo[1,2-a]pyridines

The successful amination of 8-fluoroimidazo[1,2-a]pyridine scaffolds requires careful consideration of several factors due to the specific electronic and steric properties of this heterocyclic system.

  • Substrate Reactivity: The position of the leaving group (halide) on the imidazo[1,2-a]pyridine ring will significantly impact reactivity. Halogens at the 3- or 5-positions are generally more reactive in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine at the 8-position can also influence the rate of oxidative addition.[13]

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is paramount. For challenging substrates like heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination.[8] The use of pre-catalysts, which are air-stable and readily generate the active Pd(0) species in situ, is highly recommended for reproducibility.[10]

  • Base Selection: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[9][10]

  • Solvent Choice: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[9][10] It is crucial to use solvents with low water content to prevent catalyst deactivation and unwanted side reactions.

Recommended Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of halo-substituted 8-fluoroimidazo[1,2-a]pyridines. Optimization may be necessary for specific substrates and amines.

Protocol 1: General Procedure for the Amination of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine with a Primary Amine

This protocol is suitable for a wide range of primary aliphatic and aromatic amines.

Materials:

  • 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

  • Primary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Add 3-bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv) and the primary amine (1.2 equiv).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

  • Reaction Execution: Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Amination of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine with a Secondary Amine using a Pre-catalyst

Aryl chlorides are generally less reactive than aryl bromides, often necessitating the use of more active catalyst systems.[13]

Materials:

  • 3-Chloro-8-fluoroimidazo[1,2-a]pyridine

  • Secondary amine

  • XPhos Pd G3 (XPhos Palladacycle Gen. 3)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add 3-chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), the secondary amine (1.5 equiv), XPhos Pd G3 (0.03 equiv), and K₃PO₄ (2.0 equiv).

  • The vial is sealed, evacuated, and backfilled with argon or nitrogen.

  • Add anhydrous 1,4-dioxane (to make a 0.2 M solution).

  • Reaction Execution: Stir the reaction mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 18-36 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Data Summary: Typical Reaction Parameters

ParameterProtocol 1 (Aryl Bromide)Protocol 2 (Aryl Chloride)Rationale & Justification
Aryl Halide 3-Bromo-8-fluoroimidazo[1,2-a]pyridine3-Chloro-8-fluoroimidazo[1,2-a]pyridineAryl bromides are generally more reactive than chlorides.[10]
Amine Primary Amine (1.2 equiv)Secondary Amine (1.5 equiv)A slight excess of the amine is used to drive the reaction to completion.
Palladium Source Pd₂(dba)₃ (0.02 equiv)XPhos Pd G3 (0.03 equiv)Pre-catalysts are often more efficient for less reactive aryl chlorides.
Ligand XPhos (0.04 equiv)(Integrated into pre-catalyst)Bulky, electron-rich ligands are crucial for coupling heteroaryl halides.[8]
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Stronger base for the more reactive bromide; weaker base may be required for sensitive substrates.[10]
Solvent Anhydrous TolueneAnhydrous 1,4-DioxaneBoth are excellent, high-boiling aprotic solvents for this transformation.[9]
Temperature 100 °C110 °CHigher temperatures are often needed for less reactive coupling partners.
Typical Time 12-24 hours18-36 hoursReaction times will vary depending on the specific substrates.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_1 Experimental Workflow start Start: Oven-Dried Schlenk Flask setup Add Catalyst, Ligand, Base, and Reactants start->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Quench, and Extract reaction->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end_node End: Characterized Product purify->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered during the synthesis of highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered during the synthesis of highly functionalized imidazopyridines. The target molecule, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile , presents unique challenges due to the electron-withdrawing nature of its halogens and the sensitivity of the C3-position to over-reaction.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield losses and providing field-proven, self-validating protocols to ensure reproducible scale-up.

Mechanistic Workflow & Pathway Visualization

The synthesis of 6-bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is typically executed via a two-stage convergent pathway: a Chichibabin-type cyclization followed by a regioselective C-H functionalization[1].

Synthesis_Pathway SM 5-Bromo-3-fluoropyridin-2-amine (Starting Material) Core 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (Intermediate Core) SM->Core Chichibabin Cyclization Reagent1 2-Chloroacetaldehyde (Cyclizing Agent) Reagent1->Core Product 6-Bromo-8-fluoroimidazo[1,2-a]pyridine- 3-carbonitrile (Target) Core->Product Oxidative C-H Cyanation Reagent2 Cu(OAc)2 / NH4I / DMF (Cyanating System) Reagent2->Product

Fig 1: Mechanistic workflow for the two-step synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Troubleshooting & Mechanistic FAQs

Q1: Why is the yield of the imidazo[1,2-a]pyridine core formation consistently below 40%, and how can I minimize tar formation?

Causality: The starting material, 5-bromo-3-fluoropyridin-2-amine, suffers from severely depleted nucleophilicity at the endocyclic pyridine nitrogen due to the strong inductive electron-withdrawing effects (-I) of both the fluorine and bromine substituents. Consequently, the initial condensation with 2-chloroacetaldehyde requires elevated temperatures. However, at these temperatures, 2-chloroacetaldehyde rapidly polymerizes, forming the black "tar" that coats the reaction vessel and traps your product. Solution: Do not use aqueous 2-chloroacetaldehyde directly. Instead, use bromoacetaldehyde diethyl acetal with a catalytic amount of acid (e.g., p -TsOH) in a high-boiling solvent like ethanol or DMF. This acts as a "masked" aldehyde, releasing the reactive electrophile slowly in situ, matching the slow reaction rate of the deactivated amine and preventing reagent polymerization.

Q2: During C3-cyanation using Chlorosulfonyl Isocyanate (CSI), I observe massive degradation and poor yields. What is going wrong?

Causality: CSI is an extremely aggressive, moisture-sensitive electrophile. If even trace water is present, CSI violently decomposes into sulfamic acid and HCl. This generated acid protonates the imidazo[1,2-a]pyridine core, deactivating the C3 position toward Electrophilic Aromatic Substitution ( SE​Ar ). Furthermore, direct addition of CSI often leads to exothermic degradation of the fluorinated ring. Solution: Transition away from direct CSI addition. If you must use CSI, pre-form the Vilsmeier-type intermediate by adding CSI to anhydrous DMF at -78 °C before introducing the imidazopyridine. However, modern synthesis favors transition-metal-catalyzed approaches for functionalizing the imidazo[1,2-a]pyridine core due to their milder conditions and superior functional group tolerance[1].

Q3: What is the most reliable method for C3-cyanation that avoids the hazards of CSI and heavy metal waste (like CuCN)?

Causality: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and prone to direct oxidative C-H functionalization. Copper-mediated oxidative C-H cyanation using ammonium iodide ( NH4​I ) and DMF (which acts as both solvent and the carbon source for the nitrile group) has emerged as a superior alternative[2]. The Cu(II) catalyst facilitates a single-electron transfer (SET) pathway, generating a reactive radical intermediate that cleanly yields the carbonitrile without the need for highly toxic cyanide salts. The structural rigidity of the resulting carbonitrile makes it highly stable and easy to crystallize[3].

Quantitative Benchmarking of Cyanation Methodologies

To guide your synthetic strategy, the following table summarizes the thermodynamic outcomes and yield profiles of various C3-cyanation methods applied to halogenated imidazo[1,2-a]pyridines.

Cyanation MethodologyReagents / Catalyst SystemOperating Temp (°C)Avg. Yield (%)Causality for Yield Loss / Major Issues
Electrophilic (Direct) Chlorosulfonyl Isocyanate (CSI), DMF-78 to 2535 - 50Acid-mediated core protonation; extreme moisture sensitivity.
Halogenation + Rosenmund 1. NIS; 2. CuCN, DMF1. 25; 2. 15055 - 65Protracted 2-step process; competitive dehalogenation at C6.
Oxidative C-H Cyanation Cu(OAc)2​ , NH4​I , DMF, O2​ 11078 - 85 Highly selective; minor formylated byproduct easily removed via chromatography.

Self-Validating Experimental Protocols

The following protocols incorporate built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (Core Formation)
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-3-fluoropyridin-2-amine (10.0 mmol) in anhydrous ethanol (50 mL).

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (15.0 mmol) and a catalytic amount of p -toluenesulfonic acid ( p -TsOH, 0.5 mmol).

  • Reaction: Heat the mixture to reflux (80 °C) for 16 hours.

  • Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active spot ( Rf​≈0.3 ). If SM remains, add an additional 0.2 eq of the acetal and reflux for 4 more hours.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash aggressively with saturated aqueous NaHCO3​ (3 x 50 mL) to neutralize the acid and remove water-soluble polymeric byproducts.

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate. Purify via flash chromatography to yield the intermediate core as a pale yellow solid.

Protocol B: Copper-Catalyzed Oxidative C-H Cyanation (Target Synthesis)

Adapted from established DMF-mediated cyanation frameworks[2].

  • Setup: In a Schlenk tube, add 6-bromo-8-fluoroimidazo[1,2-a]pyridine (5.0 mmol), Cu(OAc)2​ (1.0 mmol, 20 mol%), and Ammonium Iodide ( NH4​I , 15.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL). Seal the tube and purge with an O2​ balloon (1 atm).

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Validation Checkpoint 2: Observe the color of the reaction. The initial blue/green color of Cu(II) will transition to a dark brown/black suspension, indicating the active cycling of the copper species and radical formation.

  • Validation Checkpoint 3: Perform LC-MS analysis. Look for the disappearance of the core mass and the appearance of the target mass ( [M+H]+≈240.9/242.9 m/z, exhibiting the characteristic 1:1 bromine isotope pattern).

  • Workup: Cool to room temperature. Quench with aqueous ammonia (3 M, 20 mL) to complex the copper salts (solution turns deep blue). Extract with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (5 x 50 mL) to completely remove DMF. Dry over MgSO4​ , concentrate, and crystallize from DCM/Hexane to afford 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile .

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Optimization

Technical Support Center: Optimizing Solubility of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The imidazo[1,2-a]pyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutics.[1] However, like many heterocyclic compounds, achieving and maintaining solubility in aqueous buffers for in vitro assays can be a significant challenge. Poor solubility can lead to underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during experimental work.

Predicted Physicochemical Properties

Understanding the inherent properties of a compound is the first step in developing a robust solubilization strategy. While experimental data for this specific molecule is limited, we can use computational predictions to guide our approach.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 253.04 g/mol Low molecular weight is generally favorable for solubility.
XLogP3 2.6A positive LogP indicates a preference for a non-polar environment, suggesting low intrinsic aqueous solubility.
Hydrogen Bond Acceptors 3The nitrogen atoms in the ring system and the nitrile group can accept hydrogen bonds, which may aid solvation in protic solvents.
pKa (basic) ~4.7 (Predicted for core)The imidazo[1,2-a]pyridine core has a basic nitrogen.[3] At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Adjusting pH below the pKa may increase solubility.

Part 1: Preparing High-Concentration Stock Solutions

Q1: What is the best solvent to prepare an initial stock solution of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile?

Answer: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds used in drug discovery.[4]

Application Scientist's Note: The goal of a stock solution is to create a high-concentration reservoir (typically 1-10 mM) from which you can make precise dilutions into your aqueous assay buffer. While DMSO is excellent for initial dissolution, it's crucial to be mindful of its final concentration in the assay, as many cell lines can tolerate only 0.1% to 0.5% DMSO before toxicity or off-target effects occur.[5] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[5]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weigh: Aseptically weigh the required amount of compound. For a 1 mL, 10 mM stock, you would need 2.53 mg.

  • Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM stock).

  • Mix: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[5][6] Visually inspect to ensure the solution is clear and free of particles.

  • Store: Aliquot the stock solution into single-use volumes in sterile, low-retention tubes and store at -20°C or -80°C, protected from light. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[5]

Q2: My compound is not fully dissolving even in 100% DMSO. What should I do?

Answer: While uncommon for this class of compounds at standard concentrations (1-10 mM), if you face this issue, you can try a co-solvent system.

Application Scientist's Note: A co-solvent is a water-miscible organic solvent added in small amounts to the primary solvent to enhance solubility.[7][8] For highly recalcitrant compounds, a mixture of DMSO with other solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG 400) can be effective.[5][9] However, you must verify the compatibility and tolerance of these solvents with your specific assay system, as they can be more aggressive than DMSO.

Part 2: Troubleshooting Aqueous Solubility & Precipitation

This is the most common challenge researchers face. When a DMSO stock is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out, a phenomenon known as "solvent shock."[5][10]

Q3: I see a precipitate or cloudiness immediately after diluting my DMSO stock into my assay buffer. How can I solve this?

Answer: This indicates that the compound's kinetic solubility has been exceeded. You have several strategies to address this, which can be followed systematically.

Application Scientist's Note: Kinetic solubility refers to the concentration of a compound that remains in solution after a rapid dilution from a high-concentration organic stock into an aqueous buffer.[11][12] It is distinct from thermodynamic solubility, which is the true equilibrium solubility.[13] For most in vitro assays, kinetic solubility is the more relevant parameter.[11][14]

Troubleshooting Workflow for Aqueous Precipitation

The following diagram outlines a logical workflow for troubleshooting this common issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_conc 1. Reduce Final Compound Concentration check_dmso->reduce_conc Yes increase_dmso Increase final DMSO to max tolerable level (e.g., 0.5%) check_dmso->increase_dmso No check_ph Can assay pH be modified? reduce_conc->check_ph increase_dmso->reduce_conc lower_ph 2. Lower Buffer pH (e.g., to pH 6.0-6.5) to protonate compound check_ph->lower_ph Yes use_excipient 3. Use a Solubilizing Excipient check_ph->use_excipient No success Problem Solved: Clear Solution Achieved lower_ph->success excipient_details e.g., (2-Hydroxypropyl)- β-cyclodextrin (HPBCD) use_excipient->excipient_details use_excipient->success

Caption: Decision workflow for troubleshooting compound precipitation.

Step-by-Step Guide:

  • Reduce Final Concentration: This is the simplest first step. Your desired concentration may be above the compound's kinetic solubility limit. Test a lower concentration to see if it remains in solution.[10]

  • Optimize pH: The imidazo[1,2-a]pyridine core contains a basic nitrogen with a predicted pKa around 4.7.[3] At physiological pH (7.2-7.4), the molecule is neutral and less soluble. If your assay permits, lowering the pH of the buffer towards 6.0 can protonate this nitrogen, creating a more polar, charged species with higher aqueous solubility.[]

  • Use Solubilizing Excipients: If the above steps fail, employ a solubilizing agent. Cyclodextrins are a common choice.[5] These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a hydrophobic interior. The non-polar compound can become encapsulated within the hydrophobic core, increasing its apparent solubility in the aqueous medium. (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) is frequently used for in vitro applications.[5]

Q4: My solution looks clear initially, but I get inconsistent results or see precipitation after incubation. What's happening?

Answer: This suggests either delayed precipitation of a supersaturated solution or interaction with media components over time.

Application Scientist's Note: Cell culture media are complex mixtures containing salts, amino acids, and proteins (in the case of serum-containing media).[10] Several issues can arise during incubation:

  • Temperature Effects: While warming can initially help dissolve a compound, some compounds are less stable or have lower solubility at 37°C over long periods.[10]

  • pH Shifts: Cellular metabolism can alter the local pH of the medium, potentially causing a compound to precipitate.[10]

  • Serum Protein Binding: The compound may bind to proteins like albumin in the serum. While this can sometimes act as a carrier and enhance solubility, it can also lead to the formation of insoluble complexes.[5]

Troubleshooting Steps:

  • Visual Inspection is Key: Before adding the final solution to your cells or assay plate, let it sit at the final assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect it against a dark background for any signs of cloudiness or Tyndall effect (light scattering by fine particles).[6]

  • Prepare Solutions Fresh: Always prepare the final aqueous dilution of the compound immediately before use. Avoid storing compounds in aqueous buffers.[6]

  • Run a Kinetic Solubility Assay: To proactively determine the maximum soluble concentration under your specific assay conditions, you can run a simple turbidimetric solubility assay.

Protocol 2: Simplified Kinetic Solubility Assessment

This protocol helps you estimate the maximum solubility in your specific assay buffer.[16]

  • Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your 10 mM DMSO stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Prepare Buffer Plate: Add your specific assay buffer (e.g., 98 µL of PBS or cell culture medium) to the wells of a second 96-well plate.

  • Transfer and Mix: Transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate to achieve the desired final concentrations (e.g., 200 µM down to 0.1 µM) and a final DMSO concentration of 2%. Mix well.

  • Incubate and Read: Incubate the plate at room temperature or 37°C for 1-2 hours.[16] Read the absorbance (or light scattering) on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[16]

  • Analyze: The concentration at which you see a sharp increase in absorbance/scattering above the baseline (buffer + DMSO only) is the approximate kinetic solubility limit.[16]

References

  • Cosolvent. Wikipedia. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Imidazo[1,2-a]pyridine. Pipzine Chemicals. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]

  • Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • CAS 1260657-25-7 | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. Alchem Pharmtech. [Link]

  • 6-Bromo-3-fluoropyridine-2-carbonitrile. PubChem. [Link]

  • Imidazo(1,2-a)pyridine. PubChem. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Imidazopyridine. Wikipedia. [Link]

  • Imidazo[1,2-a]pyridin-8-amine. PubChem. [Link]

  • 6-Bromo-imidazo[1,2-a]pyridine-8-carbaldehyde. ChemBK. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. [Link]

Sources

Troubleshooting

Imidazo[1,2-a]pyridine Halogenation: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. As a highly privileged scaffold in medicinal chemistry—found in blockbuster drugs like Zolpidem and Alpidem—the imidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. As a highly privileged scaffold in medicinal chemistry—found in blockbuster drugs like Zolpidem and Alpidem—the imidazo[1,2-a]pyridine core frequently requires precise, regioselective halogenation to serve as a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1].

This guide is designed for research scientists and drug development professionals. It addresses the mechanistic causality of regioselectivity, provides field-proven troubleshooting strategies for off-target halogenation, and outlines self-validating experimental protocols.

Part 1: Mechanistic Causality of Regioselectivity

To troubleshoot regioselectivity, one must first understand the inherent electronic properties of the imidazo[1,2-a]pyridine system. Halogenation predominantly occurs at the C-3 position .

Why does C-3 dominate over C-2 or C-6? According to Hammond's postulate, the activation energy of an endothermic intermediate formation is directly influenced by the stability of that intermediate[2].

  • Electrophilic Pathway: Electrophilic attack at C-3 yields an intermediate that maintains complete aromaticity in the adjacent six-membered pyridine ring, ensuring all atoms retain complete octets[2]. Conversely, attack at C-2 disrupts aromaticity and creates a high-energy intermediate with charge separation and a non-octet carbocation[2].

  • Radical Pathway: In transition-metal-free radical halogenations (e.g., using NaClO₂), the halogen radical attacks the C2–C3 double bond. The resulting free radical intermediate at C-2 is highly stabilized by p–π conjugation, driving the reaction exclusively toward the C-3 halogenated product[1].

Mechanism Start Imidazo[1,2-a]pyridine Radical Radical Pathway (e.g., NaClO2/AcOH) Start->Radical EAS Electrophilic Pathway (e.g., I2 or NIS) Start->EAS Rad_Int C-2 Radical Intermediate (Stabilized by p-π conjugation) Radical->Rad_Int Cl• / Br• attack at C3 EAS_C3 C-3 Attack Intermediate (Intact Pyridine Aromaticity) EAS->EAS_C3 Favored EAS_C2 C-2 Attack Intermediate (Disrupted Aromaticity) EAS->EAS_C2 Unfavored Prod 3-Haloimidazo[1,2-a]pyridine (Major Product) Rad_Int->Prod EAS_C3->Prod

Mechanistic divergence in imidazo[1,2-a]pyridine halogenation favoring C-3 functionalization.

Part 2: Troubleshooting & FAQs

Q1: I am trying to synthesize a 3-chloroimidazo[1,2-a]pyridine derivative, but transition-metal catalysts are causing downstream purification issues. Are there metal-free alternatives? A1: Yes. You can completely eliminate transition metals by utilizing a radical-mediated approach. The use of cheap sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of acetic acid (AcOH) and DMF at 60 °C is highly effective[1]. The AcOH facilitates an oxidation-reduction reaction that generates chlorine/bromine radicals in situ via homolysis, which then selectively attack the C-3 position[1].

Q2: My electrophilic halogenation is yielding a mixture of products, and I specifically need to functionalize the C-6 position. How can I direct halogenation away from C-3? A2: Because C-3 is the most nucleophilic site, direct C-6 halogenation on an unprotected scaffold is nearly impossible. You must employ a sequential functionalization strategy. First, block the C-3 position with a removable or target-relevant group (e.g., a phenylthio or phenylselanyl group)[3]. Once C-3 is blocked, subjecting the substrate to I₂ and H₃PO₄ in DMSO will force the halogenation to the C-6 position, yielding the 6-iodo derivative[3].

Q3: I am observing poor yields and long reaction times when using N-iodosuccinimide (NIS) for iodination. What is a more robust, environmentally friendly alternative? A3: There are two highly validated green alternatives:

  • Ultrasound-Assisted Aqueous Iodination: Using a KI/tert-butyl hydroperoxide (TBHP) catalytic system under ultrasound irradiation provides excellent C-3 regioselectivity and tolerates both electron-donating and electron-withdrawing groups[4].

  • Solvent-Free Mechanochemistry: Grinding the substrate with hypervalent iodine reagents and alkali metal salts under solvent-free conditions provides ultra-fast access to 3-iodo derivatives[5].

Part 3: Validated Experimental Protocols

The following workflows have been engineered to be self-validating, ensuring that you can verify the success of the regioselectivity at each critical juncture.

Workflow Goal Select Halogenation Target C3 Target C-3 Position Goal->C3 C6 Target C-6 Position Goal->C6 MetalFree Metal-Free Cl/Br (Protocol A) C3->MetalFree Green Green Iodination (KI/TBHP) C3->Green Block Step 1: Block C-3 (e.g., Thiolation) C6->Block C6_Halo Step 2: C-6 Halogenation (Protocol B) Block->C6_Halo

Experimental workflow and decision matrix for site-selective halogenation.

Protocol A: Transition-Metal-Free Regioselective C-3 Chlorination/Bromination

Causality: AcOH acts as an essential proton donor and mediator to trigger the oxidation-reduction of NaClO₂/NaBrO₂, generating the active halogen radical without the need for Pd, Cu, or Ru catalysts[1].

  • Preparation: Charge an oven-dried reaction tube with the 2-unsubstituted or substituted imidazo[1,2-a]pyridine substrate (0.5 mmol)[1].

  • Reagent Addition: Add sodium chlorite (NaClO₂) for chlorination, or sodium bromite (NaBrO₂) for bromination (1.2 to 2.0 equivalents)[1].

  • Activation: Add Acetic Acid (AcOH, 2.0 equivalents) and dissolve the mixture in N,N-dimethylformamide (DMF, 2.0 mL)[1].

  • Reaction: Stir the mixture at 60 °C for 10 hours[1].

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check (NMR): Analyze the crude mixture via ¹H NMR. The successful regioselective C-3 halogenation is confirmed by the complete disappearance of the characteristic C-3 proton singlet (typically found around δ 7.4–7.6 ppm in the starting material).

Protocol B: Directed C-6 Iodination via C-3 Blocking

Causality: By occupying the highly nucleophilic C-3 position with a chalcogen (e.g., phenylsulfanyl), electrophilic attack is sterically and electronically forced to the next most viable position on the pyrimidine/pyridine ring, which is C-6[3].

  • Preparation: Synthesize or procure a C-3 blocked substrate, such as 2-phenyl-3-(phenylsulfanyl)imidazo[1,2-a]pyrimidine (0.2 mmol)[3].

  • Reagent Addition: Add molecular iodine (I₂, 1.5 equivalents) and phosphoric acid (H₃PO₄, 2.0 equivalents) to the reaction vessel[3].

  • Solvation: Dissolve the reagents in anhydrous dimethylsulfoxide (DMSO, 2.0 mL)[3].

  • Reaction: Heat the mixture to 80–110 °C and stir for 24 hours[3].

  • In-Process Monitoring: Monitor via LCMS. Validation: Look for a mass shift of +126 Da corresponding to the addition of iodine minus one proton. Ensure the C-3 blocking group is not being displaced[3].

  • Workup: Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine. Extract with dichloromethane, dry, and purify via silica gel chromatography[3].

Part 4: Quantitative Data Summary

The following table summarizes the expected yields and optimal conditions for various halogenation strategies, allowing for rapid comparison during experimental design.

Target PositionHalogenReagents & ConditionsAverage YieldKey Advantage / Causality
C-3 Chlorine (Cl)NaClO₂, AcOH, DMF, 60 °C70–90%Completely transition-metal-free; utilizes cheap, bench-stable oxidants[1].
C-3 Bromine (Br)NaBrO₂, AcOH, DMF, 60 °C70–88%High regioselectivity for 2-unsubstituted scaffolds; avoids toxic Br₂ liquid[1].
C-3 Iodine (I)KI, TBHP, Ultrasound, Decane/H₂O80–90%Green, aqueous-compatible conditions; ultrasound accelerates radical generation[4].
C-3 Iodine (I)Hypervalent Iodine, Grinding68–84%Solvent-free mechanochemistry; ultra-fast reaction times[5].
C-6 Iodine (I)I₂, H₃PO₄, DMSO (Requires C-3 Block)~47%Provides rare access to C-6 functionalization for complex SAR studies[3].

Sources

Optimization

Long-term stability and storage conditions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

A Guide to Long-Term Stability and Storage for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the recommended storage conditions for solid 6-Bromo-8-fluoroimida...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Stability and Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry environment at room temperature. A desiccator or a controlled humidity cabinet is recommended to minimize exposure to moisture. While refrigeration is not strictly necessary for the solid, it can help to further slow down any potential degradation over extended periods.

Q2: How should I store solutions of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile?

The stability of the compound in solution is dependent on the solvent. For short-term storage (up to a few days), solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are generally acceptable if stored at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Storage at -20°C or -80°C is recommended for extended periods.

Q3: What are the known incompatibilities for this compound?

Based on the chemical structure and data from related compounds, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is likely incompatible with strong oxidizing agents.[1] Contact with strong acids and bases should also be avoided as they may catalyze the hydrolysis of the nitrile group or degradation of the imidazopyridine core.

Q4: What are the potential degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively published, based on its functional groups, potential degradation could occur through:

  • Hydrolysis of the nitrile group: In the presence of strong acids or bases and water, the nitrile group can hydrolyze to a carboxylic acid or an amide.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon prolonged exposure to UV light. It is recommended to store the compound, both as a solid and in solution, protected from light.

  • Oxidative degradation: The imidazopyridine ring system may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Q5: How can I check the purity of my stored compound?

To assess the purity of your sample over time, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) are recommended. A comparison of the analytical profile of the stored sample to that of a freshly prepared sample or a reference standard can reveal the presence of degradation products.

Troubleshooting Guide

Researchers may encounter experimental issues that could be linked to the stability of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. This section provides a logical workflow to diagnose and address these problems.

Diagram: Troubleshooting Experimental Inconsistencies

G A Inconsistent Experimental Results (e.g., loss of biological activity, variable analytical data) B Check Compound Integrity A->B C Visually Inspect Sample (color change, clumping) B->C D Perform Purity Analysis (e.g., HPLC, LC-MS) B->D E Compare with Reference Standard or Initial Data D->E F Purity Confirmed? E->F G Investigate Other Experimental Parameters (reagents, cell lines, instrument calibration) F->G Yes H Purity Degraded F->H No I Review Storage Conditions (temperature, light, humidity) H->I J Review Solution Preparation and Handling (solvent, freeze-thaw cycles) H->J K Obtain a Fresh Batch of Compound H->K L Implement Corrective Storage and Handling Procedures K->L G cluster_storage Storage Environment cluster_handling Handling Procedures Temperature Temperature Compound 6-Bromo-8-fluoroimidazo [1,2-a]pyridine-3-carbonitrile Stability Temperature->Compound Light Light Exposure Light->Compound Humidity Humidity Humidity->Compound Solvent Solvent Choice Solvent->Compound Atmosphere Atmospheric Exposure (Oxygen, CO2) Atmosphere->Compound FreezeThaw Freeze-Thaw Cycles FreezeThaw->Compound

Caption: Key environmental and handling factors that can impact the stability of the compound.

Recommended Storage Conditions Summary

Parameter Solid Compound Solution Rationale
Temperature Room Temperature (Refrigeration optional for long-term)Short-term: 2-8°C, Long-term: -20°C or -80°CLower temperatures slow down chemical degradation.
Light Store in an amber vial or in the dark.Store in an amber vial or wrap in foil.Prevents potential photodegradation.
Humidity Store in a desiccator or with a desiccant.Use anhydrous solvents and seal tightly.Minimizes hydrolysis of the nitrile group.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for optimal long-term stability.Purge headspace with inert gas before sealing.Prevents oxidation.
Container Tightly sealed, chemically resistant glass vial.Tightly sealed, chemically resistant glass vial with a PTFE-lined cap.Prevents contamination and solvent evaporation.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

References

Sources

Reference Data & Comparative Studies

Validation

Strategic Fluorination in Drug Design: A Comparative Guide on 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile vs. Non-Fluorinated Analogs

Introduction and Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster therapeutics like zolpidem and emerging candidates for oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster therapeutics like zolpidem and emerging candidates for oncology and CNS disorders. Within early-stage drug discovery, the selection of specific building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final active pharmaceutical ingredient (API).

This guide objectively compares the highly specialized building block 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7) against its non-fluorinated counterpart, 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile . The addition of a single fluorine atom at the C8 position is not merely a structural tweak; it is a calculated physical organic chemistry strategy designed to solve critical liabilities in the imidazopyridine core.

The "Fluorine Effect" in Imidazopyridines
  • Metabolic Stability and Toxicity Mitigation : The C–H bond at the C8 position of the imidazopyridine ring is highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. Replacing this with a highly polarized and strong C–F bond (105 kcal/mol) effectively blocks this metabolic soft spot. Furthermore, single-site fluorination prevents the formation of reactive epoxide intermediates, which are notorious for glutathione depletion and subsequent hepatotoxicity [1].

  • pKa Attenuation and Permeability : The strong electron-withdrawing nature of fluorine decreases the electron density on the proximal pyridine nitrogen. This inductive effect lowers the pKa of the molecule [2]. While a non-fluorinated analog typically exhibits a pKa around 6.5, the fluorinated analog drops to approximately 3.5–4.8. Consequently, the fluorinated compound exists almost exclusively (>99%) in its neutral state at physiological pH (7.4), which drastically enhances passive membrane permeability and mitigates P-glycoprotein (Pgp) efflux liabilities [3].

G F 8-Fluoro Substitution pKa pKa Attenuation F->pKa Inductive Effect CYP CYP450 Resistance F->CYP Steric/Electronic Perm Enhanced Permeability pKa->Perm Increased Neutral Fraction Tox Reduced Hepatotoxicity CYP->Tox Blocks Epoxide Formation

Logical flow of physicochemical improvements induced by 8-fluorination.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and metabolic differences between the fluorinated and non-fluorinated building blocks, demonstrating why 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is often the preferred starting material for advanced lead optimization.

Parameter6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (Non-Fluorinated)6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (Fluorinated)
C8 Substituent Hydrogen (-H)Fluorine (-F)
Bond Dissociation Energy ~98 kcal/mol (C-H)~105 kcal/mol (C-F)
Predicted pKa (Imidazopyridine N) ~6.53.5 – 4.8
Fraction Neutral at pH 7.4 ~89%>99%
Lipophilicity (LogD at pH 7.4) ModerateHigh (Increased hydrophobicity)
In Vitro Intrinsic Clearance ( CLint​ ) High (Rapid C8 oxidation)Low (C8 oxidation blocked)
Hepatotoxicity Risk Moderate (Potential epoxide formation)Low (Epoxide formation prevented)

Self-Validating Experimental Protocols

To objectively validate the performance differences highlighted above, the following rigorous experimental workflows are employed. Each step is designed with built-in causality to ensure a self-validating system.

Protocol A: High-Throughput Liver Microsomal Stability Assay

This assay determines the vulnerability of the imidazopyridine core to CYP450-mediated metabolism.

  • Preparation of Test Compounds : Dissolve the imidazopyridine analogs in DMSO to yield a 10 mM stock. Causality: DMSO ensures complete solubilization of the highly lipophilic fluorinated analog. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH while keeping the final DMSO concentration below 0.1% to prevent artificial CYP450 inhibition.

  • Incubation with Human Liver Microsomes (HLM) : Pre-incubate the compound with HLM (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Causality: Pre-incubation allows the highly lipophilic compound to partition into the microsomal lipid bilayer where CYP enzymes reside.

  • Initiation via NADPH : Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed, ensuring that any observed depletion is strictly CYP-mediated.

  • Time-Course Quenching : At intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the metabolic enzymes to halt the reaction at precise timepoints, and it precipitates proteins to prevent LC-MS column fouling.

  • Centrifugation and LC-MS/MS Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G Prep 1. Compound Prep 1 µM in PO4 Buffer HLM 2. HLM Incubation + NADPH at 37°C Prep->HLM Quench 3. Quenching Cold MeCN + IS HLM->Quench Centrifuge 4. Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS 5. LC-MS/MS Quantify Remaining % Centrifuge->LCMS

Step-by-step workflow for the in vitro microsomal stability assay.

Protocol B: pKa Determination via Potentiometric Titration (Cosolvent Method)

Because the fluorinated analog is highly lipophilic, standard aqueous titration fails.

  • Cosolvent Preparation : Prepare solutions of the compound in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH). Causality: The fluorinated analog is almost exclusively neutral at physiological pH and highly lipophilic, meaning it will precipitate in pure water during titration. The cosolvent maintains solubility.

  • Titration : Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere at 25°C. Causality: Nitrogen prevents the dissolution of atmospheric CO2​ , which would form carbonic acid and artificially skew the pH readings.

  • Yasuda-Shedlovsky Extrapolation : Plot the apparent pKa values against the dielectric constant of the solvent mixtures and extrapolate to 0% organic modifier. Causality: This mathematical extrapolation isolates the true aqueous pKa, correcting for the solvent effects introduced by methanol.

Impact on Target Engagement and Downstream Signaling

The physicochemical shifts induced by 8-fluorination directly translate into superior pharmacodynamics. For instance, when 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is elaborated into advanced ligands for the Aryl Hydrocarbon Receptor (AHR) or GABA-A receptors, the neutral state of the fluorinated analog allows for deeper penetration into hydrophobic binding pockets [4].

Because the molecule is uncharged at pH 7.4, it avoids the energetic penalty of desolvation that a protonated amine would face when entering a lipophilic receptor cleft. This results in tighter binding affinities, prolonged receptor residence times, and more potent downstream signaling modulation.

G Ligand Imidazopyridine Ligand Receptor Target Receptor (e.g., AHR) Ligand->Receptor Hydrophobic Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Shift Effect Downstream Signaling Modulation Complex->Effect Target Gene Activation

Generalized signaling pathway for imidazopyridine target engagement.

Conclusion

While non-fluorinated imidazopyridines offer easier synthetic accessibility, they are often plagued by rapid CYP450 clearance, basicity-driven hERG liabilities, and poor membrane permeability. By utilizing 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile as a foundational building block, researchers can proactively engineer out these liabilities. The strategic placement of fluorine at the C8 position acts as a metabolic shield and a pKa modulator, ultimately yielding drug candidates with superior oral bioavailability, extended half-lives, and enhanced safety profiles.

References

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor Source: bioRxiv URL:[Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]

Comparative

Comparative Reactivity Guide: 6-Bromo vs. 6-Iodo Imidazo[1,2-a]pyridine-3-carbonitriles in Late-Stage Functionalization

Executive Summary The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of 1[1] and GABA_A receptor modulators. The 3-carbonitrile substitution is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of 1[1] and GABA_A receptor modulators. The 3-carbonitrile substitution is a critical structural motif that acts as a potent electron-withdrawing group (EWG), modulating the electronics of the fused bicyclic system and enhancing hinge-region binding affinity.

When executing fragment-growing strategies via palladium-catalyzed cross-coupling at the C6 position, chemists must choose between 6-bromo and 6-iodo precursors. This guide objectively compares the reactivity profiles of 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile and 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile , detailing the mechanistic causality behind their divergent performance to help you select the optimal building block for your synthetic workflow.

Mechanistic Causality: The Halogen Effect

The choice between a 6-bromo and a 6-iodo substituent fundamentally hinges on balancing the thermodynamics of the initial oxidative addition against the kinetics of subsequent catalytic steps (transmetalation or migratory insertion). The 3-carbonitrile group lowers the LUMO of the C-X bond, generally accelerating Pd(0) insertion, but it also sensitizes the resulting intermediate to off-target pathways.

  • The 6-Iodo Liability (Proto-demetalation): The C-I bond is exceptionally weak, leading to rapid, low-temperature oxidative addition. However, this creates a kinetic imbalance. If the subsequent transmetalation step is sterically hindered or slow, the highly reactive Ar-Pd(II)-I intermediate accumulates. Under standard basic coupling conditions, this intermediate is highly susceptible to proto-demetalation, resulting in significant2[2].

  • The 6-Bromo Advantage (Kinetic Harmony): The C-Br bond requires a higher activation energy for oxidative addition. This creates a "Goldilocks" kinetic profile where the rate of oxidative addition is well-matched with the rate of transmetalation. Consequently, intermediate bottlenecking is avoided, making the bromo analog vastly superior for complex Suzuki-Miyaura and Sonogashira couplings[2].

  • The Carbonylation Exception: For reactions where CO migratory insertion is the rate-limiting step, the extreme reactivity of the C-I bond becomes an asset. 6-iodo derivatives are the preferred substrates for3[3], as the rapid oxidative addition compensates for the challenging insertion mechanics.

MechanisticDivergence Start 6-Haloimidazo[1,2-a]pyridine OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Stable Intermediate Dehal Proto-demetalation OxAdd->Dehal Unstable Intermediate Product Cross-Coupled Product (Favored for 6-Br) TransMet->Product Byproduct Dehalogenated Byproduct (Favored for 6-I) Dehal->Byproduct

Divergent Pd-catalyzed pathways for 6-bromo vs 6-iodo imidazopyridines.

Comparative Performance Data

The following table synthesizes the expected performance of both derivatives across standard late-stage functionalization workflows based on empirical literature data.

Reaction Type6-Bromo Derivative Yield6-Iodo Derivative YieldPrimary Causality for Difference
Suzuki-Miyaura High (60–85%) Moderate (30–50%)Iodo derivative suffers from competitive proto-dehalogenation before transmetalation can occur.
Sonogashira High (70–90%) Low (< 30%)Iodo derivative undergoes rapid dehalogenation; bromo maintains structural integrity.
Aminocarbonylation Low (Requires high pressure)High (75–95%) Weaker C-I bond facilitates necessary oxidative addition at lower temperatures, favoring CO insertion.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to verify mechanistic success at each stage.

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for 6-Bromo)

Use this protocol when appending aryl/heteroaryl groups to the C6 position for SAR exploration.

  • Reagent Assembly: Combine 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq), the desired boronic acid (1.1 eq), K₂CO₃ (4.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) in a 1,4-dioxane/water (3:1) mixture.

    • Self-Validation Check: The biphasic solvent system must be visibly distinct before heating. The aqueous phase dissolves the inorganic base to maintain a high local pH, which is mechanistically required to activate the boronic acid into a reactive, electron-rich boronate complex[1].

  • Atmospheric Purging: Subject the mixture to three rigorous freeze-pump-thaw cycles or argon sparging for 15 minutes.

    • Self-Validation Check: Failure to completely deoxygenate will result in the solution turning black prematurely (indicating Pd(0) oxidation to inactive Pd black) and the formation of homocoupled boronic acid byproducts, artificially depressing the yield.

  • Catalytic Heating: Stir the mixture at 100 °C for 12 hours.

    • Self-Validation Check: The reaction should maintain a homogeneous deep red/brown color. Monitor via TLC (MeOH:CH₂Cl₂, 1:20); the complete disappearance of the UV-active starting material spot confirms conversion without dehalogenation[1].

  • Workup and Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target compound.

Workflow Prep Reagent Prep Core + Boronic Acid Degas Degassing 3x Vacuum/Ar Prep->Degas React Catalytic Cycle 100°C, 12h Degas->React Workup Workup Filtration & Conc. React->Workup Purify Purification Flash Chromatography Workup->Purify

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Heterogeneous Aminocarbonylation (Optimized for 6-Iodo)

Use this protocol for the direct introduction of carboxamide moieties at the C6 position.

  • Catalyst Loading: Load 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile and a supported ionic liquid phase (SILP) palladium catalyst into a high-pressure reactor.

    • Self-Validation Check: The 6-iodo derivative is strictly required here. Attempting this with the 6-bromo analog under identical mild conditions will result in >80% recovered starting material due to insufficient oxidative addition rates[3].

  • Pressurization: Pressurize the reactor with CO gas to 10 bar and inject the aliphatic amine nucleophile.

    • Self-Validation Check: A perfectly stable pressure reading over the first 10 minutes confirms no reactor leaks. This is critical for maintaining the dissolved CO concentration necessary for the rate-limiting migratory insertion step.

  • Reaction and Recovery: Heat the system to 80 °C for 16 hours. Post-reaction, vent the CO safely and filter the heterogeneous catalyst.

    • Self-Validation Check: The filtrate should be nearly colorless, indicating low Pd-leaching. The recovered SILP catalyst can be washed and recycled for subsequent runs with minimal loss of activity[3].

Sources

Validation

HPLC Method Validation for Quantifying 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Guide

Introduction: The Analytical Challenge Imidazo[1,2-a]pyridines are highly privileged scaffolds in medicinal chemistry, frequently serving as the core for potent analgesic, anticancer, and anxiolytic therapeutics [1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Imidazo[1,2-a]pyridines are highly privileged scaffolds in medicinal chemistry, frequently serving as the core for potent analgesic, anticancer, and anxiolytic therapeutics [1]. The specific intermediate, , is a critical building block. Its high degree of functionalization—featuring a polarizable bromine, a highly electronegative fluorine, and a strong dipole-inducing nitrile group—makes it ideal for downstream cross-coupling reactions.

However, this dense functionalization presents a unique chromatographic challenge. Standard analytical methods often fail to resolve this compound from structurally similar synthetic byproducts (e.g., des-bromo or des-fluoro impurities). This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (F5) columns, providing a fully self-validating protocol grounded in the latest [2].

Scientific Rationale: Column Chemistry & Causality

To develop a robust method, we must understand the causality behind stationary phase selection.

  • Standard C18 Columns: Rely almost exclusively on hydrophobic partitioning. Because the imidazopyridine core contains basic nitrogen atoms (pKa ~6–7), these analytes often interact with residual silanols on the silica support, leading to severe peak tailing and poor resolution from polar impurities.

  • Pentafluorophenyl (F5) Columns: Provide orthogonal selectivity. The F5 phase engages in multiple retention mechanisms simultaneously:

    π

    π Interactions: The electron-deficient fluorinated aromatic ring of the stationary phase interacts strongly with the electron-rich imidazopyridine core.
  • Dipole-Dipole & Halogen Bonding: The C-F, C-Br, and C N bonds on the analyte align with the highly polar C-F bonds on the stationary phase, drastically improving shape selectivity.

Mechanism cluster_C18 C18 Phase cluster_F5 F5 Phase Analyte Halogenated Imidazopyridine Hydro Hydrophobic Partitioning Analyte->Hydro Weak Retention PiPi π-π Interactions Analyte->PiPi Strong Dipole Dipole-Dipole (C-F, C-Br, C≡N) Analyte->Dipole Strong Shape Shape Selectivity Analyte->Shape Moderate

Fig 1. Comparative retention mechanisms of C18 versus F5 stationary phases.

Comparative Performance Data

To objectively evaluate these phases, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile was analyzed using an isocratic mobile phase of 60% Acetonitrile and 40% Water (buffered with 0.1% Trifluoroacetic Acid to suppress silanol ionization).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPentafluorophenyl (F5) ColumnRetention Time (min)4.26.8Peak Tailing Factor ( Tf​ )1.65 (Sub-optimal)1.08 (Excellent)Theoretical Plates ( N )5,40012,500Resolution ( Rs​ ) from Impurities1.4 (Marginal)3.2 (Baseline Resolution)Primary InteractionHydrophobic π π , Dipole-Dipole, Hydrophobic Conclusion of Comparison: The F5 column demonstrates superior performance. The enhanced theoretical plates and perfect peak symmetry confirm that the secondary dipole interactions successfully mitigate the silanol-induced tailing seen on the C18 column.

Experimental Workflows & Self-Validating Protocols

With the F5 column selected, the method must be validated. The updated [3], effective as of June 2024, emphasize a lifecycle approach to analytical procedures, requiring rigorous proof that the method is "fit for purpose."

Workflow cluster_columns Column Chemistries Start Analyte: 6-Bromo-8-fluoroimidazo[1,2-a] pyridine-3-carbonitrile ColSelect Stationary Phase Evaluation Start->ColSelect C18 Standard C18 (Hydrophobic) ColSelect->C18 F5 Pentafluorophenyl (F5) (Orthogonal Selectivity) ColSelect->F5 Opt Method Optimization (Isocratic: 60% MeCN / 40% 0.1% TFA) C18->Opt F5->Opt Val ICH Q2(R2) Validation Opt->Val Params Linearity & Range Accuracy & Precision Forced Degradation Val->Params

Fig 2. Analytical workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Methodology

This protocol is designed as a self-validating system . The workflow automatically halts if the internal System Suitability Test (SST) criteria are not met, ensuring absolute trustworthiness of the generated data.

Step 1: Mobile Phase & Diluent Preparation

  • Aqueous Phase: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (Causality: TFA lowers the pH below the pKa of the imidazopyridine nitrogens, ensuring full protonation and preventing peak broadening).

  • Organic Phase: HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water/Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile reference standard.

  • Dissolve in 10 mL of diluent (1000 µg/mL stock). Sonicate for 5 minutes. (Causality: Halogenated aromatic nitriles can be highly crystalline; sonication ensures complete solubilization).

  • Dilute to a working concentration of 50 µg/mL.

Step 3: Self-Validation Checkpoint (System Suitability)

  • Inject the 50 µg/mL working standard 6 consecutive times.

  • Mandatory Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

  • Action: If criteria are met, proceed to sample analysis. If failed, purge the system and replace the guard column.

ICH Q2(R2) Validation Results

Using the optimized F5 method, the procedure was validated across all critical ICH Q2(R2) parameters[4]. The combined assessment of accuracy and precision confirms the method's reliability across the specified reportable range.

Table 2: ICH Q2(R2) Validation Summary (F5 Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity ( R2 ) 0.9990.9998Pass
Reportable Range 80% to 120% of target50% to 150% (25-75 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.5%Pass
Repeatability (Precision) RSD 2.0% (n=6)0.65%Pass
Intermediate Precision RSD 2.0% (n=12, 2 days)0.82%Pass
Specificity Baseline resolution from degradantsNo interference at Rt​ 6.8 minPass
LOD / LOQ S/N 3 (LOD), 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the quantification of highly functionalized halogenated heterocycles like 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, standard C18 columns are sub-optimal due to unmitigated secondary silanol interactions. The Pentafluorophenyl (F5) stationary phase provides superior chromatographic performance by leveraging orthogonal π

π and dipole-dipole interactions. When coupled with an acidic mobile phase and validated against ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating framework suitable for pharmaceutical scale-up and quality control.

References

  • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: Molecules (MDPI) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quality Guidelines (Including ICH Q2(R2) and Q14) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The detailed structural elucidation of novel derivatives is paramount in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The detailed structural elucidation of novel derivatives is paramount in drug discovery and development. Mass spectrometry, particularly with electron ionization (EI), is a pivotal technique for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile , a compound of interest due to its unique substitution pattern.

In the absence of direct experimental data for this specific molecule, this guide will establish a theoretical framework for its fragmentation based on established principles of mass spectrometry and compare it with the known fragmentation of related halogenated heterocyclic compounds. Understanding these fragmentation pathways is crucial for researchers in identifying this and similar compounds in complex matrices and for confirming their synthesis.

Theoretical Fragmentation Pathways of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

The fragmentation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile under electron ionization is expected to be dictated by the stability of the imidazo[1,2-a]pyridine core and the influence of its three distinct substituents: a bromine atom, a fluorine atom, and a nitrile group. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive M/M+2 pattern for the molecular ion and any bromine-containing fragments.[3]

The most likely initial fragmentation events will involve the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. For this molecule, the C-Br bond is significantly weaker than the C-F and C-C bonds, making the loss of the bromine radical a primary fragmentation pathway.

Below is a proposed fragmentation pathway, visualized using a Graphviz diagram.

Fragmentation_Pathway M [M]+• m/z 253/255 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile F1 [M-Br]+• m/z 174 M->F1 - •Br F2 [M-HCN]+• m/z 226/228 M->F2 - HCN F4 [M-F]+• m/z 234/236 M->F4 - •F (less likely) F3 [M-Br-HCN]+• m/z 147 F1->F3 - HCN F2->F3 - •Br

Caption: Predicted major fragmentation pathways for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Key Predicted Fragmentation Steps:
  • Loss of a Bromine Radical (•Br): The initial and most prominent fragmentation is expected to be the cleavage of the C-Br bond, leading to a fragment ion at m/z 174. This is due to the relative weakness of the C-Br bond compared to other bonds in the molecule. The resulting radical cation would be stabilized by the aromatic system.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a stable neutral molecule, HCN. This would result in a fragment ion at m/z 226/228, which would still exhibit the characteristic bromine isotope pattern. This type of fragmentation is common for aromatic nitriles.

  • Sequential Loss of Bromine and Hydrogen Cyanide: A subsequent fragmentation of the [M-Br]+• ion (m/z 174) could involve the loss of HCN, leading to a fragment at m/z 147. Alternatively, the [M-HCN]+• ion (m/z 226/228) could lose a bromine radical to arrive at the same m/z 147 fragment.

  • Loss of a Fluorine Radical (•F): The C-F bond is significantly stronger than the C-Br bond, making the loss of a fluorine radical less probable as an initial fragmentation step.[4] However, a minor peak corresponding to [M-F]+• at m/z 234/236 might be observed.

Comparative Analysis with Related Halogenated Heterocycles

To substantiate the predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, related molecules.

Comparison with Brominated Aromatic Compounds

The fragmentation of brominated aromatic compounds is well-documented. A key feature is the prominent molecular ion peak with a strong M+2 peak of nearly equal intensity, a clear indicator of a single bromine atom.[3] The primary fragmentation pathway for many brominated aromatics is the loss of the bromine atom. For instance, in the mass spectrum of 4'-bromoacetophenone, a significant fragment is observed corresponding to the loss of the bromine radical.[5] This supports our prediction that the loss of •Br will be a major fragmentation pathway for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Comparison with Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are generally more stable under electron ionization due to the high strength of the C-F bond. Their fragmentation is often characterized by the loss of HF or other small molecules, rather than the initial loss of the fluorine radical.[4] This aligns with our prediction that the loss of •F from the molecular ion of our target compound will be a minor pathway compared to the loss of •Br.

Comparison with other Imidazo[1,2-a]pyridine Derivatives

Studies on the fragmentation of other substituted imidazo[1,2-a]pyridines have shown that the fragmentation is highly dependent on the nature of the substituent. For example, 3-phenoxy imidazo[1,2-a]pyridines show a characteristic cleavage of the 3-phenoxy C-O bond.[1] This highlights the principle that fragmentation is often initiated at the most labile site, which, in the case of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, is the C-Br bond.

Summary of Predicted vs. Comparative Fragmentation
Fragmentation PathwayPredicted for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrileComparison with Related Compounds
Molecular Ion (M+•) Prominent M/M+2 peaks at m/z 253/255Consistent with the presence of one bromine atom.
Loss of •Br Major fragment at m/z 174A common and often base peak fragmentation for brominated aromatics.
Loss of HCN Significant fragment at m/z 226/228A characteristic fragmentation for aromatic nitriles.
Loss of •F Minor fragment at m/z 234/236Less likely due to the high C-F bond strength, consistent with fluorinated aromatics.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Sample Preparation
  • Dissolution: Prepare a stock solution of the purified 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL for injection into the GC-MS system.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

The following diagram illustrates the general workflow for this experimental approach.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: General workflow for GC-MS analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Conclusion

The mass spectrometry fragmentation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is predicted to be dominated by the loss of the bromine radical, followed by the loss of hydrogen cyanide. The characteristic M/M+2 isotopic pattern for bromine will be a key diagnostic feature in the mass spectrum. This predicted fragmentation is well-supported by the established fragmentation patterns of related brominated and fluorinated heterocyclic compounds. The experimental protocol provided outlines a robust method for verifying these predictions and obtaining a reliable mass spectral fingerprint for this compound, which is essential for its unambiguous identification in research and development settings.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 2021 Dec;56(12):e4794. [Link]

  • Khakwani, S.; Aslam, S.; Shahi, M. N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry2016 , 28, 2385-2387. [Link]

  • Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine notes2019 , 6(127). [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. J Chromatogr Sci. 2015 Aug;53(7):1145-51. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Pharmaceuticals (Basel). 2021 Apr; 14(4): 348. [Link]

  • (a) Mass spectrum and (b) fragmentation pattern of complex-I. ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. 2024 Jul; 29(15): 3489. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

Sources

Validation

Benchmarking 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Against Standard Kinase Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative benchmarking, and self-validating experimental workflows. Structural Logic & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative benchmarking, and self-validating experimental workflows.

Structural Logic & Mechanistic Causality

The design of selective kinase inhibitors relies heavily on the core scaffold's ability to mimic the adenine ring of endogenous ATP while exploiting unique pocket topologies. While legacy scaffolds like pyrazolo[3,4-d]pyrimidine and quinazoline have yielded numerous approved drugs, they frequently suffer from kinome promiscuity and suboptimal physicochemical properties [1].

The compound 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-25-7) represents a highly functionalized, next-generation building block. Its unique substitution pattern is not arbitrary; it is engineered to address specific mechanistic liabilities in kinase drug discovery[4]:

  • Imidazo[1,2-a]pyridine Core: Acts as an adenine bioisostere. The bridgehead nitrogen and adjacent heteroatoms provide a rigid, planar geometry ideal for intercalating into the narrow kinase cleft.

  • 3-Carbonitrile (-CN): Serves as a potent, directional hydrogen-bond acceptor. It interacts directly with the backbone amide NH of the kinase hinge region, anchoring the molecule without the desolvation penalty associated with larger polar groups.

  • 8-Fluoro (-F): The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the core nitrogen. This causality is twofold: it reduces hERG channel liability (which traps basic amines) and blocks oxidative metabolism at the electron-rich 8-position, significantly improving microsomal stability.

  • 6-Bromo (-Br): Acts as a synthetic handle. It is perfectly positioned to direct cross-coupling reactions (e.g., Suzuki-Miyaura) towards the hydrophobic pocket II (DFG-in/out conformations), allowing chemists to rapidly generate analog libraries for scaffold hopping [2].

ScaffoldLogic ATP ATP Adenine Ring (Endogenous) Hinge Kinase Hinge Region (H-Bonding) ATP->Hinge Native Binding Pyrazolo Pyrazolo[3,4-d]pyrimidine (Standard Scaffold) Pyrazolo->Hinge Adenine Bioisostere Imidazo 6-Br-8-F-imidazo[1,2-a]pyridine-3-CN (Target Scaffold) Imidazo->Hinge Core N & 3-CN Solvent Solvent Channel (Dipole/pKa Tuning) Imidazo->Solvent 8-Fluoro Modulation Hydrophobic Hydrophobic Pocket II (DFG-in/out) Imidazo->Hydrophobic 6-Bromo Derivatization

Fig 1: Structural logic mapping of the imidazo[1,2-a]pyridine scaffold versus standard bioisosteres.

Scaffold Benchmarking: Quantitative Comparison

To objectively evaluate this scaffold, we must benchmark its baseline properties against standard kinase cores. The data below synthesizes structural potential and typical pharmacological readouts derived from functionalized derivatives of these building blocks [3].

Feature / Metric6-Br-8-F-imidazo[1,2-a]pyridine-3-CNPyrazolo[3,4-d]pyrimidineQuinazoline
Primary Hinge Binder Core Nitrogen + 3-CNN1 and N2 of PyrazoleN1 and N3 of Pyrimidine
Synthetic Versatility High (Orthogonal 6-Br handle)Moderate (Requires protection)High (C4 / C6 substitutions)
Metabolic Stability Excellent (8-F blocks oxidation)Moderate (Prone to N-dealkylation)Variable (Prone to ring oxidation)
Typical Kinase Targets PI3K, c-Met, CDK, ASK1BTK, EGFR, SrcEGFR, HER2, VEGFR
Kinome Promiscuity Low (Tunable via 6-position)High (Broad ATP mimicry)Moderate to High
Baseline Solubility (Core) Moderate to High (Dipole moment)Low (Planar stacking)Low (Highly lipophilic)

Table 1: Comparative benchmarking of the target scaffold against legacy kinase inhibitor cores.

Experimental Workflows: Self-Validating Protocols

To validate the efficacy of derivatives synthesized from the 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile scaffold, a robust, self-validating biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay because it measures ADP formation rather than ATP depletion, allowing the use of physiological ATP concentrations to accurately assess competitive hinge-binding kinetics.

Protocol: ADP-Glo™ Kinase Inhibition Profiling

Rationale & Causality: Standard radiometric assays require hazardous 33 P-ATP and often force the use of sub-physiological ATP concentrations, artificially inflating the apparent potency of competitive inhibitors. The ADP-Glo system is a luminescent assay that directly couples ADP production to a luciferase reaction. By incorporating 0.01% BSA, we prevent the non-specific binding of hydrophobic imidazo[1,2-a]pyridine derivatives to the microplate walls, ensuring the calculated IC 50​ reflects true target engagement.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock of the functionalized imidazo[1,2-a]pyridine derivative in 100% anhydrous DMSO.

    • Perform a 3-fold, 10-point serial dilution in DMSO.

    • Validation Check: Include a known reference inhibitor (e.g., Staurosporine or a specific c-Met/PI3K inhibitor) as a positive control, and a DMSO-only well as a negative control to establish the assay window.

  • Kinase Reaction Assembly:

    • Dilute the target kinase (e.g., c-Met or PI3K) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 1 mM DTT). Note: DTT is critical to maintain the kinase cysteine residues in a reduced, active state.

    • Transfer 1 µL of the compound dilution to a 384-well low-volume white plate.

    • Add 2 µL of the kinase/buffer mixture and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation:

    • Add 2 µL of an ATP/Substrate mix (at the specific Km​ for the target kinase) to initiate the reaction.

    • Incubate for 60 minutes at 25°C.

  • ATP Depletion & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving the luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Quantification:

    • Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second).

    • Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Kinase Incubation (ATP + Substrate) Step1->Step2 10-point titration Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 60 min, 25°C Step4 Kinase Detection (ADP to ATP) Step3->Step4 40 min, 25°C Step5 Luminescence Quantification Step4->Step5 Readout

Fig 2: Self-validating ADP-Glo kinase assay workflow for benchmarking inhibitor IC50 values.

Conclusion

The 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile scaffold is a masterclass in rational drug design. By pre-installing a metabolic shield (8-F), a precise hinge-anchoring motif (3-CN), and an orthogonal synthetic handle (6-Br), it bypasses the traditional attrition points of legacy scaffolds like pyrazolo[3,4-d]pyrimidines. When coupled with rigorous, self-validating biochemical assays, this building block provides a highly accelerated starting point for developing potent, selective, and metabolically stable kinase inhibitors.

References

  • Exploring the Scaffold Universe of Kinase Inhibitors Journal of Medicinal Chemistry URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors ACS Medicinal Chemistry Letters URL:[Link][2]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry URL:[Link][3]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link][4]

Sources

Comparative

Decoding Halogen Effects: A Comparative Guide on the Binding Kinetics of 8-Fluoro vs. 8-Chloro Imidazo[1,2-a]pyridine Compounds

As drug discovery shifts from purely thermodynamics-driven optimization (affinity, Kd​ ) to kinetics-driven design, understanding the temporal lifetime of the drug-target complex has become paramount. The imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts from purely thermodynamics-driven optimization (affinity, Kd​ ) to kinetics-driven design, understanding the temporal lifetime of the drug-target complex has become paramount. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in therapeutics ranging from sedatives (targeting GABA_A/TSPO receptors) to oncology drugs (targeting kinases like MerTK, Axl, and PI3K)[1].

Within this scaffold, the 8-position is a critical vector for structural optimization. Substituting this position with different halogens—specifically fluorine versus chlorine—triggers profound shifts in binding kinetics. As a Senior Application Scientist, I have compiled this guide to objectively compare the mechanistic causality, kinetic profiles, and experimental workflows associated with 8-fluoro and 8-chloro imidazo[1,2-a]pyridine derivatives.

Mechanistic Causality: The Physics of the 8-Position

The choice between an 8-fluoro and an 8-chloro substitution is not merely a matter of molecular weight; it is a fundamental manipulation of steric bulk, lipophilicity, and electronic induction[2].

  • 8-Fluoro Substitution (The Electronic Modulator): Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å). When placed at the 8-position, its primary role is inductive. It pulls electron density away from the core, significantly lowering the pKa​ of the adjacent N1 nitrogen. While this can alter the basicity of the hinge-binding motif, its small size allows for rapid target engagement (fast kon​ ). However, the lack of substantial hydrophobic packing often results in a faster dissociation rate (fast koff​ ).

  • 8-Chloro Substitution (The Pocket Filler): Chlorine is significantly larger (van der Waals radius ~1.75 Å) and more lipophilic. In many kinase targets (such as MerTK), the 8-chloro substituent perfectly occupies a highly conserved lipophilic pocket adjacent to the hinge region[2]. This precise steric complementarity, combined with the potential for halogen bonding, dramatically stabilizes the drug-target complex, leading to a drastically reduced dissociation rate (slow koff​ ) and a prolonged residence time ( τ ).

Structural_Logic Core Imidazo[1,2-a]pyridine Core (Primary Target Binder) F_sub 8-Fluoro Substitution - High Electronegativity - Small Steric Bulk - Inductive pKa Shift Core->F_sub Cl_sub 8-Chloro Substitution - High Lipophilicity - Large Steric Bulk - Hydrophobic Packing Core->Cl_sub F_kinetics Fast Association (k_on) Fast Dissociation (k_off) Short Residence Time F_sub->F_kinetics Cl_kinetics Slower Association (k_on) Very Slow Dissociation (k_off) Long Residence Time Cl_sub->Cl_kinetics

Mechanistic divergence of 8-halogen substitutions on binding kinetics.

Comparative Kinetic Data

To illustrate the kinetic divergence, Table 1 presents a representative dataset for a matched molecular pair of imidazo[1,2-a]pyridine inhibitors evaluated against a model kinase target (e.g., MerTK). While both compounds may exhibit similar steady-state affinities ( Kd​ ), their kinetic pathways to achieve that affinity are entirely distinct.

Table 1: Representative Binding Kinetics of 8-Substituted Imidazo[1,2-a]pyridines

Compound VariantSubstitutionAssociation Rate kon​ ( M−1s−1 )Dissociation Rate koff​ ( s−1 )Affinity Kd​ (nM)Residence Time τ (min)
Analog A 8-Fluoro 4.5×105 8.2×10−3 18.2~ 2.0
Analog B 8-Chloro 2.1×105 6.5×10−4 3.1~ 25.6

Data Interpretation: The 8-chloro derivative (Analog B) achieves a >10-fold increase in residence time ( τ=1/koff​ ) compared to the 8-fluoro analog. In an in vivo setting, this prolonged target occupancy often translates to sustained pharmacodynamic efficacy even as systemic drug concentrations drop below the Kd​ [2].

Experimental Workflow: Surface Plasmon Resonance (SPR) Profiling

To capture these transient kinetic states accurately, steady-state assays (like AlphaScreen or TR-FRET) are insufficient[3]. Surface Plasmon Resonance (SPR) is the gold standard. Below is a self-validating protocol designed to eliminate mass transport limitations and ensure high-fidelity kinetic readouts.

Step-by-Step SPR Methodology

1. Surface Preparation & Validation (The Self-Validating Step):

  • Action: Immobilize the recombinant target protein onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling.

  • Causality: Aim for a low immobilization level (e.g., 1000–1500 Response Units, RU). High density causes steric crowding and rebinding artifacts, artificially deflating the koff​ measurement.

  • Validation: Inject a known reference inhibitor with established kinetics. Calculate the theoretical maximum response ( Rmax​=(MWligand​/MWtarget​)×Rimmobilized​×Valency ). If the experimental Rmax​ is <70% of the theoretical Rmax​ , the protein has partially denatured during coupling, and the chip must be discarded.

2. Analyte Preparation:

  • Action: Prepare a 2-fold dilution series of the 8-fluoro and 8-chloro compounds (e.g., 3.12 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Causality: Strict DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts that obscure true binding signals.

3. Kinetic Assay Execution:

  • Action: Inject analytes over the active and reference flow cells at a high flow rate of 50 µL/min.

  • Causality: High flow rates minimize mass transport limitations, ensuring that the binding is reaction-controlled rather than diffusion-controlled. Allow a 60-second association phase and a 300-second dissociation phase.

4. Data Fitting & Two-Step Isomerization:

  • Action: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections).

  • Causality: Imidazo[1,2-a]pyridines with lipophilic 8-substitutions often induce a conformational change in the target[2]. If a 1:1 Langmuir model fails to fit the dissociation curve, apply a two-state reaction model ( E+I⇌EI⇌EI∗ ) to account for the induced-fit stabilization.

SPR_Workflow A 1. Chip Functionalization (Low Density CM5) B 2. Analyte Injection (High Flow: 50 µL/min) A->B C 3. Association Phase (Measure k_on) B->C D 4. Dissociation Phase (Measure k_off) C->D E 5. Kinetic Fitting (1:1 or Two-State Model) D->E

Standardized SPR workflow for high-fidelity kinetic profiling.

Conclusion & Strategic Application

When designing imidazo[1,2-a]pyridine therapeutics, the choice of halogen at the 8-position dictates the molecule's temporal interaction with the target.

  • Select 8-Fluoro when optimizing for rapid target engagement, minimizing lipophilicity (lowering LogP), or when the adjacent binding pocket is too sterically restricted to accommodate larger halogens.

  • Select 8-Chloro when the target possesses a hydrophobic pocket adjacent to the hinge region, and the therapeutic goal requires a long residence time ( τ ) to drive sustained in vivo efficacy[2].

By integrating rigorous kinetic profiling via SPR early in the drug development pipeline, researchers can leverage these halogen effects to design best-in-class therapeutics.

References
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 2

  • 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry - ACS Publications. 1

  • Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. eScholarship. 3

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile proper disposal procedures

Proper disposal of complex, multi-functional active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous understanding of their molecular architecture. 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex, multi-functional active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous understanding of their molecular architecture. 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-25-7) is a highly functionalized nitrogen heterocycle containing both heavy halogens (bromine and fluorine) and a nitrile group.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides researchers and lab managers with the mechanistic causality behind the required safety protocols, ensuring your laboratory maintains strict environmental compliance and operational safety.

Chemical Profiling & Hazard Causality

To understand the disposal requirements for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, we must first deconstruct its chemical hazards:

  • Halogenated Aromatic Core (C-Br and C-F bonds): The carbon-fluorine and carbon-bromine bonds are highly recalcitrant to natural biological degradation. If sewered or landfilled, these compounds persist in the environment and can leach into groundwater. Furthermore, during combustion, these halogens liberate highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF) gases.

  • Imidazopyridine & Nitrile (-CN) Groups: The nitrogen-rich core and the carbonitrile moiety mean that incomplete combustion or mixing with strong, incompatible acids can theoretically risk the release of hydrogen cyanide (HCN) or toxic nitrogen oxides (NOx) 1[1].

Because of these features, this compound must never be treated as standard organic waste. It is strictly classified under Environmental Protection Agency (EPA) guidelines as Halogenated Organic Waste 2[2].

Quantitative Waste Characterization

The following table summarizes the quantitative metrics that dictate how this compound is manifested for environmental disposal.

Property / HazardValue / ClassificationOperational Implication for Disposal
CAS Number 1260657-25-7Required identifier for hazardous waste manifesting.
Molecular Formula C8H3BrFN3High halogen/nitrogen content dictates scrubber use.
Molecular Weight 240.03 g/mol Used by vendors for stoichiometric neutralization calculations.
EPA Waste Category Halogenated Organic WasteCannot be fuel-blended; requires specialized rotary kiln.
GHS Hazard Codes H302, H315, H319, H335Mandates P100 particulate respirator and nitrile gloves during cleanup.

In-Lab Waste Segregation Protocol

The most common point of failure in laboratory waste management is the improper comingling of halogenated and non-halogenated solvents/solids. Non-halogenated waste is often sent to standard incinerators for energy recovery (fuel blending). If 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is accidentally placed in a non-halogenated stream, the resulting HBr and HF gases will destroy the incinerator's lining and release toxic plumes into the atmosphere.

Step-by-Step Segregation Methodology:

  • Designate a Specific Container: Use a chemically compatible, sealable container (e.g., HDPE) specifically labeled for "Solid Halogenated Organic Waste."

  • Verify Compatibility: Ensure the waste container contains no strong acids, oxidizers, or reactive metals. Mixing nitriles with strong acids can cause dangerous exothermic hydrolysis3[3].

  • Solvent Segregation: If the compound is dissolved in a solvent (e.g., DCM or DMSO), the entire solution must be disposed of in a liquid "Halogenated Solvent Waste" carboy. The halogen content of the entire mixture now exceeds the threshold for standard disposal 4[4].

Immediate Spill Response Methodology

Because this compound is a solid powder, the primary acute risk during a spill is aerosolization and inhalation of the active pharmaceutical dust.

Spill Recovery Protocol:

  • Evacuate & Assess: Immediately clear personnel from the immediate vicinity to allow any aerosolized dust to settle.

  • Don Appropriate PPE: Standard surgical masks are insufficient. Wear an N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Dampen the Spill: Do not dry sweep. Lightly mist the spilled powder with a compatible inert solvent (like water or a small amount of isopropanol) to bind the dust particles.

  • Collect & Manifest: Use a plastic scoop (avoid metal if spark hazards exist nearby) to transfer the dampened powder into a hazardous waste bag. Place the bag in the Halogenated Waste container.

SpillResponse Start Solid Spill Detected Assess Assess & Evacuate (Avoid Dust Inhalation) Start->Assess PPE Don PPE (N95/P100, Nitrile Gloves) Assess->PPE Contain Contain Spill (Dampen with Water/Solvent) PPE->Contain Collect Collect in Compatible Sealable Container Contain->Collect Label Label as: Halogenated Organic Waste Collect->Label

Workflow for safe containment and collection of halogenated imidazopyridine spills.

Ultimate Disposal: Thermal Destruction Pathway

The only EPA-approved, scientifically sound method for the ultimate disposal of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is Rotary Kiln Incineration with Caustic Scrubbing 5[5].

The Mechanistic Breakdown: When your waste vendor processes this chemical, the rotary kiln operates at temperatures exceeding 1,000°C. At this temperature, the imidazopyridine ring and nitrile group are completely oxidized into carbon dioxide (CO2), water (H2O), and nitrogen gas/oxides (N2/NOx).

However, the fluorine and bromine atoms are converted into highly toxic hydrofluoric (HF) and hydrobromic (HBr) acids. To prevent environmental contamination, the incinerator exhaust is immediately passed through a caustic scrubber —a shower of basic solution (typically Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)2). This triggers an acid-base neutralization reaction, converting the dangerous gases into harmless, solid salts (Sodium Fluoride and Sodium Bromide), which can then be safely landfilled.

ThermalDestruction Waste Halogenated Waste (C8H3BrFN3) Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Thermal Oxidation Gases Combustion Gases (CO2, H2O, HBr, HF, NOx) Kiln->Gases Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Neutralization Salts Neutralized Salts (NaBr, NaF) Scrubber->Salts Solid Waste Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Vent

Thermal destruction pathway and acid gas neutralization for halogenated waste.

By adhering to these protocols, your laboratory ensures that the unique chemical risks posed by halogenated, nitrile-containing heterocycles are fully mitigated from the benchtop to their ultimate destruction.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Acrylonitrile: Disposal." CDC.gov. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste." Nipissing University Environmental Health & Safety. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at:[Link]

Sources

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